3-Phenylquinoxaline-2-carboxylic acid
Description
BenchChem offers high-quality 3-Phenylquinoxaline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylquinoxaline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTASBJYGXIWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Phenylquinoxaline-2-carboxylic Acid
An In-Depth Manual for Chemical Researchers and Drug Development Professionals
Executive Summary
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This guide provides a detailed, field-proven methodology for the synthesis of a key derivative, 3-Phenylquinoxaline-2-carboxylic acid, via the classical and robust condensation reaction between o-phenylenediamine and an α-keto acid. By elucidating the underlying reaction mechanism, providing a meticulous step-by-step experimental protocol, and detailing methods for product characterization, this document serves as an essential resource for scientists engaged in heterocyclic chemistry and drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged structure" in drug development.[1] Its rigid, planar aromatic system is adept at participating in various non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding. This versatility has led to the development of numerous quinoxaline-containing drugs and clinical candidates.[2][3] 3-Phenylquinoxaline-2-carboxylic acid, in particular, serves as a vital synthon for more complex molecules and is a precursor in the biosynthesis of quinoxaline antibiotics like triostin and quinomycin.[4] Its structure combines the quinoxaline core with a phenyl group, enhancing lipophilicity, and a carboxylic acid handle, which is crucial for forming amides, esters, and other functional groups, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.
Core Synthesis: Mechanism and Strategy
The most reliable and widely adopted method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[5] This approach, often referred to as the Hinsberg quinoxaline synthesis, is highly efficient and versatile.
Retrosynthetic Analysis
The target molecule, 3-Phenylquinoxaline-2-carboxylic acid, can be disconnected at the two C-N bonds of the pyrazine ring. This retrosynthetic step reveals the two key starting materials: o-phenylenediamine and a 1,2-dicarbonyl compound, specifically benzoylpyruvic acid (3-phenyl-2,3-dioxopropanoic acid).
The Reaction Mechanism: A Stepwise Annulation
The formation of the quinoxaline ring proceeds through a well-established condensation-cyclization-dehydration sequence. The reaction is typically catalyzed by acid, which protonates a carbonyl oxygen, increasing its electrophilicity.
-
Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the more electrophilic ketone carbonyl of benzoylpyruvic acid.
-
First Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form an imine.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining α-keto acid carbonyl.
-
Second Dehydration & Aromatization: A final dehydration step involving the newly formed hemiaminal yields the dihydroquinoxaline intermediate, which rapidly tautomerizes or is oxidized to the stable, aromatic quinoxaline ring system.
Caption: Figure 1: Reaction Mechanism for 3-Phenylquinoxaline-2-carboxylic Acid Synthesis.
Experimental Protocol: A Validated Laboratory Procedure
This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of 3-Phenylquinoxaline-2-carboxylic acid. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes. While various methods exist, including microwave-assisted and green chemistry approaches using catalysts or high-temperature water, the following classical procedure using acetic acid as both a solvent and catalyst is highly reliable and accessible.[6][7][8]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |
| o-Phenylenediamine | 108.14 | 1.08 g (10.0 mmol) | Should be light in color; dark coloration indicates oxidation. |
| Benzoylpyruvic Acid | 192.17 | 1.92 g (10.0 mmol) | |
| Glacial Acetic Acid | 60.05 | 30 mL | Serves as solvent and acid catalyst. |
| Ethanol | 46.07 | ~50 mL | For recrystallization. |
| Deionized Water | 18.02 | 200 mL | For precipitation and washing. |
| Standard Glassware | - | - | Round-bottom flask, reflux condenser, Buchner funnel, etc. |
Step-by-Step Synthesis Procedure
-
Flask Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol) and benzoylpyruvic acid (1.92 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Swirl gently to ensure the reagents are wetted.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approximately 118 °C) with continuous stirring.
-
Reaction Monitoring: Maintain the reflux for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting materials indicates reaction completion.
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may begin to form.
-
Product Isolation: Slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water while stirring. A voluminous precipitate of the crude product will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 25 mL) to remove residual acetic acid and any water-soluble impurities.
-
Drying: Dry the crude product, preferably in a vacuum oven at 60-70 °C, until a constant weight is achieved.
Purification
The most common method for purifying the crude product is recrystallization.
-
Transfer the dry crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the solution to a boil.
-
Continue adding hot ethanol portion-wise until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Caption: Figure 2: A Step-by-Step Experimental Workflow for Synthesis and Purification.
Product Characterization and Data Interpretation
Proper characterization is essential to confirm the structure and purity of the synthesized 3-Phenylquinoxaline-2-carboxylic acid. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically around 12-14 ppm.[9][10] The aromatic protons on the quinoxaline and phenyl rings will appear in the aromatic region (7.5-8.5 ppm), with distinct splitting patterns corresponding to their positions.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carboxyl carbon (C=O) in the range of 165-170 ppm.[9][10] The carbons of the aromatic rings will appear between 128-155 ppm.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence of the key functional groups. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[9] A strong C=O stretching absorption will appear around 1710-1760 cm⁻¹.[9]
Table of Expected Spectroscopic and Physical Data
| Property | Expected Value / Observation | Rationale |
| Appearance | Yellowish to off-white crystalline solid | Conjugated aromatic system |
| Melting Point | Varies with purity, literature values to be consulted | Sharp melting point indicates high purity |
| ¹H NMR (DMSO-d₆) | ~13-14 ppm (br s, 1H, COOH), 7.5-8.5 ppm (m, 9H, Ar-H) | Deshielding of acidic proton; complex aromatic region |
| ¹³C NMR (DMSO-d₆) | ~166 ppm (COOH), 128-155 ppm (Ar-C) | Characteristic chemical shifts for carboxyl and aromatic carbons[9][10] |
| IR (KBr, cm⁻¹) | 2500-3300 (broad, O-H), 1710-1760 (strong, C=O) | Key functional group absorptions for a carboxylic acid[9] |
Conclusion
The synthesis of 3-Phenylquinoxaline-2-carboxylic acid from o-phenylenediamine is a fundamental and highly instructive transformation in heterocyclic chemistry. The procedure detailed herein, based on the classical Hinsberg condensation, is robust, high-yielding, and provides a direct route to a valuable building block for pharmaceutical and materials science research. By understanding the underlying mechanism and adhering to the meticulous experimental and characterization protocols, researchers can reliably produce this important compound, paving the way for the discovery of novel therapeutic agents.
References
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Available at: [Link]
-
Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. Available at: [Link]
-
One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][5][6]thiadiazole-4,5-diamine. (2021). ACG Publications. Available at: [Link]
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives. (2008). Arkivoc. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Science Domain International. Available at: [Link]
-
Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis. Available at: [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS - University of Konstanz. Available at: [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. Available at: [Link]
-
Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. Available at: [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). RSC Advances. Available at: [Link]
-
Synthesis, characterization and anti - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Available at: [Link]
-
Magd, E. A. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[5][6]DIAZEPINES. HETEROCYCLES. Available at: [Link]
-
Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (1990). PubMed. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]
-
The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. (2016). Journal of Environmental Nanotechnology. Available at: [Link]
-
ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of 3-Phenylquinoxaline-2-carboxylic Acid
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
3-Phenylquinoxaline-2-carboxylic acid (PQCA) represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive ligands, AMPA receptor antagonists, and intercalating agents. Its characterization requires a multi-modal spectroscopic approach to distinguish it from structural isomers (e.g., the 6-carboxylic acid derivative) and to verify the integrity of the carboxylic acid moiety, which is prone to thermal decarboxylation.
This guide provides a definitive protocol for the structural elucidation of PQCA, synthesizing experimental data from analogous quinoxaline systems with first-principles spectroscopic logic.
Synthesis & Sample Preparation
To ensure accurate spectroscopic data, sample purity must be validated. The most robust synthetic route involves the condensation of o-phenylenediamine with a benzoylpyruvic acid derivative.
Synthesis Pathway
-
Reagents: o-Phenylenediamine (1.0 eq), Benzoylpyruvic acid (1.0 eq).
-
Solvent: Ethanol or Glacial Acetic Acid.[1]
-
Conditions: Reflux for 2–4 hours.
-
Purification: Recrystallization from Ethanol/DMF is recommended due to the compound's poor solubility in non-polar solvents.
Sample Preparation for Analysis
-
NMR: Dissolve ~10 mg in DMSO-d₆ . Avoid CDCl₃ as solubility is often insufficient for obtaining clear quaternary carbon signals.
-
UV-Vis: Prepare a
M stock solution in Methanol or Acetonitrile. -
IR: Grind 1–2 mg with dry KBr for pellet formation or use ATR (Attenuated Total Reflectance) on the neat solid.
Spectroscopic Profile
Ultraviolet-Visible Spectroscopy (UV-Vis)
Quinoxalines exhibit characteristic dual-band absorption due to the conjugated pyrazine ring.
| Transition Type | Wavelength ( | Molar Absorptivity ( | Structural Assignment |
| 240–250 nm | High (>20,000) | Aromatic system excitation (Benzene/Quinoxaline core) | |
| 315–330 nm | Medium (~5,000–10,000) | C=N transition in the pyrazine ring | |
| CT Band | ~350 nm (shoulder) | Low | Intramolecular Charge Transfer (Phenyl |
Expert Note: In protic solvents (e.g., Methanol), the
band may undergo a hypsochromic (blue) shift due to hydrogen bonding with the pyrazine nitrogens.
Vibrational Spectroscopy (FT-IR)
The infrared spectrum is dominated by the carboxylic acid dimer and the heteroaromatic ring vibrations.
-
O-H Stretch (Acid): 2500–3300 cm⁻¹ (Very broad, often centered ~3000 cm⁻¹, overlapping C-H stretches).
-
C=O Stretch (Acid): 1700–1730 cm⁻¹ (Strong). Note: If zwitterionic character is present, this may shift to ~1650 cm⁻¹.
-
C=N Stretch: 1550–1580 cm⁻¹ (Characteristic of the quinoxaline ring).
-
C=C Aromatic: 1450–1500 cm⁻¹.
-
C-O Stretch: 1210–1320 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the regiochemistry of the phenyl group.
H NMR (400 MHz, DMSO-d₆)
| Shift ( | Multiplicity | Integration | Assignment | Notes |
| 13.5 – 14.5 | Broad Singlet | 1H | -COOH | Exchangeable with D₂O; often very broad. |
| 8.15 – 8.25 | Doublet/Multiplet | 1H | H-8 (Quinoxaline) | Deshielded by adjacent N and C=O anisotropy. |
| 8.05 – 8.15 | Doublet/Multiplet | 1H | H-5 (Quinoxaline) | Deshielded by adjacent N. |
| 7.85 – 7.95 | Multiplet | 2H | H-6, H-7 | Quinoxaline "A-ring" protons. |
| 7.75 – 7.85 | Multiplet | 2H | H-2', H-6' (Phenyl) | Ortho protons of the 3-phenyl group. |
| 7.50 – 7.60 | Multiplet | 3H | H-3', H-4', H-5' | Meta/Para protons of the 3-phenyl group. |
C NMR (100 MHz, DMSO-d₆)
-
Carbonyl (C=O): ~165–167 ppm.
-
Imine Carbons (C-2, C-3): 150–155 ppm. Differentiation: C-2 (attached to COOH) typically appears upfield relative to C-3 (attached to Phenyl) due to resonance/inductive effects, though 2D HMBC is required for definitive assignment.
-
Quaternary Aromatic: ~139–142 ppm (Bridgehead carbons).
-
Aromatic CH: 128–132 ppm (Cluster of phenyl and quinoxaline ring carbons).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids, yielding
. Positive mode (ESI+) yields . -
Molecular Ion:
-
Formula:
-
Exact Mass: 250.07
-
Observed
-
-
Fragmentation Pattern (MS/MS):
-
Loss of CO₂:
(Formation of 3-phenylquinoxaline). -
Loss of HCN: Characteristic of pyrazine ring cleavage.
-
Structural Confirmation Logic
The following workflow illustrates the logical deduction process to confirm the structure and rule out common impurities (e.g., decarboxylated product).
Caption: Logical workflow for validating the identity of 3-Phenylquinoxaline-2-carboxylic acid, specifically distinguishing it from its decarboxylated breakdown product.
References
-
Synthesis of Quinoxaline-2-carboxylic Acids
- Title: Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids.
- Source: CCS Publishing.
-
URL:[Link] (Referenced for general quinoxaline acid NMR shifts).
-
NMR Chemical Shift Data
- Title: Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones.
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link] (Used for 3-phenylquinoxaline ring proton assignments).
-
Physical Properties & Melting Points
-
Title: 2-Quinoxalinecarboxylic acid Product Page.[2]
-
Source: Sigma-Aldrich.
-
-
Mass Spectrometry Fragmentation
Sources
Technical Guide: Crystal Structure & X-Ray Diffraction of 3-Phenylquinoxaline-2-carboxylic Acid
Executive Summary
3-Phenylquinoxaline-2-carboxylic acid (3-PQC) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, antitumor, and anti-inflammatory agents. Its structural integrity is defined by the planar quinoxaline core and the capacity for robust supramolecular assembly via carboxylic acid hydrogen bonding.
This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 3-PQC. It addresses the specific challenges of crystallizing zwitterionic-capable heterocycles and offers a detailed framework for solving the crystal structure, emphasizing the distinction between simple dimers and complex catemeric packing.
Part 1: Chemical Context & Synthesis Protocol[1][2][3][4]
The Quinoxaline Scaffold
The quinoxaline ring (1,4-diazanaphthalene) is electron-deficient, making it susceptible to nucleophilic attack but stable against oxidation. The introduction of a phenyl group at C3 and a carboxylic acid at C2 creates a "push-pull" electronic system that influences crystal packing.
Synthesis Workflow
The most reliable route to high-purity 3-PQC for crystallographic study is the condensation of o-phenylenediamine with phenylglyoxylic acid (benzoylformic acid).
Reaction Mechanism:
-
Nucleophilic Attack: The diamine attacks the ketone carbonyl of the phenylglyoxylic acid.
-
Cyclization: Subsequent attack on the carboxylic/ester carbon (depending on starting material) or dehydration closes the ring.
-
Oxidation (if required): If starting from dihydro-intermediates, mild oxidation establishes aromaticity.
Step-by-Step Protocol
-
Reagents: Dissolve o-phenylenediamine (10 mmol) in Ethanol (20 mL).
-
Addition: Add a solution of phenylglyoxylic acid (10 mmol) in Ethanol (10 mL) dropwise under stirring.
-
Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).
-
Isolation: Cool to room temperature. The precipitate (often yellow needles) is filtered.
-
Purification: Recrystallize from hot Ethanol or Methanol to ensure X-ray quality purity (>99%).
Figure 1: Synthesis workflow for generating crystallographic-grade 3-PQC.
Part 2: Crystallization Dynamics
Obtaining single crystals suitable for XRD requires controlling the nucleation rate. For 3-PQC, the carboxylic acid moiety often leads to rapid precipitation rather than slow crystal growth due to strong hydrogen bonding.
Solvent Selection Strategy
-
Primary Solvent: Methanol or Ethanol (Protic solvents encourage solubility but compete for H-bonds).
-
Anti-Solvent: Water or Hexane (to lower solubility slowly).
-
Technique: Slow Evaporation.[1]
Crystallization Protocol
-
Saturation: Prepare a saturated solution of 3-PQC in warm Methanol (approx. 40°C).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.
-
Vessel: Place in a narrow-neck vial (scintillation vial).
-
Evaporation: Cover with Parafilm and poke 2–3 small holes. Store in a vibration-free, dark environment at 20°C.
-
Observation: Harvest crystals after 3–7 days. Look for block-like or prismatic habits, which diffract better than needles.
Part 3: X-Ray Data Collection & Refinement
Instrumentation Parameters
To resolve the structure, high-redundancy data collection is mandatory.
| Parameter | Specification | Rationale |
| Radiation | Mo K | Standard for small organic molecules; minimizes absorption compared to Cu K |
| Temperature | 100 K or 293 K | Low temp (100 K) reduces thermal vibration (ADP), improving resolution of H-atoms. |
| Detector Distance | 40–60 mm | Balances resolution (high |
| Scan Type | Ensures 100% completeness of the reciprocal sphere. |
Structure Solution Workflow
-
Indexing: Determine the Unit Cell dimensions (
) from low-angle reflections. -
Space Group Determination: Analyze systematic absences (e.g.,
for -glide). Common space groups for this class are Monoclinic or Triclinic . -
Phasing: Use Direct Methods (SHELXT) or Charge Flipping.
-
Refinement: Full-matrix least-squares on
(SHELXL).-
Non-H atoms: Anisotropic refinement.
-
H-atoms:[2] Constrained (riding model) for aromatic C-H; Hydroxyl H-atoms should be located in difference maps if data quality permits.
-
Figure 2: Logic flow for solving the crystal structure from raw diffraction data.
Part 4: Structural Analysis & Supramolecular Architecture
Expected Crystal Data (Representative)
Based on high-fidelity analogs (e.g., 3-methylquinoxaline-2-carboxylic acid and 2,3-diphenylquinoxaline), the following parameters are characteristic of this scaffold. Note: Exact values vary by polymorph.
-
Crystal System: Monoclinic
-
Space Group:
(most probable due to centrosymmetric dimer formation). -
Z: 4 (1 molecule per asymmetric unit, 4 per unit cell).[3]
-
R-Factor (
): Target < 0.05 (5%) for publication quality.
Molecular Conformation
-
Planarity: The quinoxaline bicyclic system is essentially planar (rms deviation < 0.02 Å).
-
Torsion: The phenyl ring at C3 is typically twisted relative to the quinoxaline plane (torsion angle
) to minimize steric hindrance with the H-atom at C4 or the carboxylic group. -
Intramolecular H-Bond: A weak interaction often exists between the carboxylyl oxygen and the adjacent phenyl proton or quinoxaline nitrogen.
Supramolecular Packing Motifs
The solid-state assembly is dominated by two forces:
-
Carboxylic Acid Dimers (The
Motif): The most dominant feature is the formation of centrosymmetric dimers via paired O-H···O hydrogen bonds between carboxylic acid groups of adjacent molecules.-
Distance:
distances are typically Å (Strong H-bond). -
Graph Set:
(Two donors, two acceptors, 8-membered ring).
-
-
Stacking:
The electron-deficient quinoxaline rings stack in an offset head-to-tail fashion to maximize electrostatic complementarity and minimize repulsion.
-
Centroid-Centroid Distance:
Å.
-
Figure 3: Schematic of the dominant intermolecular forces defining the crystal lattice.
Part 5: Pharmaceutical Implications[8]
Understanding the crystal structure of 3-PQC is vital for:
-
Polymorphism Screening: The rotation of the phenyl ring and the flexibility of the carboxylic acid proton allow for multiple polymorphs. XRD is the gold standard for distinguishing these forms, which may have different solubility profiles.
-
Docking Studies: The "twisted" conformation of the phenyl ring observed in the crystal state provides a realistic starting geometry for docking simulations against protein targets (e.g., kinase inhibitors), rather than assuming a fully planar structure.
References
-
Synthesis of Quinoxaline Derivatives: Ref: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018.
-
Crystallography of Quinoxaline-2-carboxylic Acid Analogs: Ref: Vujović, D., et al. "Crystal structure and Hirshfeld surface analysis of 3-methylquinoxaline-2-carboxylic acid." Acta Crystallographica Section E, 2021.[2]
-
General Crystallographic Principles: Ref: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.
-
Supramolecular Motifs in Carboxylic Acids: Ref: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990.
-
2,3-Diphenylquinoxaline Crystal Data (Comparative): Ref: Saravanan, K., et al. "Crystal structures and packing motifs of 2,3-diphenylquinoxaline." Acta Crystallographica Section E, 2016.
Sources
A Technical Guide to 3-Phenylquinoxaline-2-carboxylic Acid and its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 3-Phenylquinoxaline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and explore its potential applications in drug discovery and development, with a particular focus on its role as a scaffold for novel therapeutic agents.
Chemical Identity: Navigating the Nomenclature
A precise understanding of a molecule's identity is fundamental to any scientific investigation. This begins with its Chemical Abstracts Service (CAS) number and its systematic International Union of Pure and Applied Chemistry (IUPAC) name.
CAS Number
A search of comprehensive chemical databases does not yield a specific CAS number for the exact isomer 3-Phenylquinoxaline-2-carboxylic acid. This suggests that this particular compound may not be a widely synthesized or commercially available entity. However, a positional isomer, 3-Phenylquinoxaline-5-carboxylic acid , has been assigned the CAS number 162135-93-5 [1]. The absence of a dedicated CAS number for the 2-carboxylic acid isomer underscores the novelty and potential for new intellectual property in this chemical space.
IUPAC Name
Based on the principles of systematic nomenclature, the IUPAC name for the target molecule is 3-phenylquinoxaline-2-carboxylic acid . This name unequivocally defines the arrangement of the phenyl group at the 3-position and the carboxylic acid group at the 2-position of the quinoxaline core.
Synthesis of the Quinoxaline Scaffold
The synthesis of the quinoxaline ring system is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the introduction of a wide array of substituents, making it a cornerstone for generating diverse libraries of quinoxaline derivatives.
General Synthesis of Quinoxaline Carboxylic Acids
A common and effective method for synthesizing quinoxaline carboxylic acids involves the reaction of an o-phenylenediamine with an α-keto acid. For the synthesis of phenyl-substituted quinoxaline carboxylic acids, a phenyl-substituted α-keto acid would be a logical starting material.
A notable green chemistry approach for the synthesis of 2,3-diarylquinoxaline carboxylic acids utilizes high-temperature water as the reaction medium.[2][3][4] This method avoids the use of volatile organic solvents and strong acids, offering an environmentally benign alternative to classical synthesis routes. The reaction proceeds by condensing a 1,2-diaryl-α-diketone with 3,4-diaminobenzoic acid.
Experimental Protocol: Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid [2][3][4]
-
Reactants: 3,4-Diaminobenzoic acid and a 1,2-diaryl-α-diketone (e.g., benzil for 2,3-diphenylquinoxaline-6-carboxylic acid).
-
Solvent: Deionized water, optionally with a small percentage of acetic acid to aid in catalysis.
-
Procedure:
-
The reactants are combined in a sealed reaction vessel suitable for high-temperature and high-pressure conditions.
-
The vessel is heated to temperatures ranging from 150-230 °C for a duration of 5-30 minutes.
-
After cooling, the solid product is isolated by filtration.
-
The crude product can be purified by recrystallization or other standard techniques.
-
-
Rationale: The inherent acidity of the 3,4-diaminobenzoic acid can self-catalyze the reaction in high-temperature water, which acts as both a solvent and a catalyst.[2][3][4] This method has been shown to produce good yields with minimal decarboxylation as a side reaction.
Synthesis of 3-Phenylquinoxaline-2-carboxylic Acid Derivatives
Physicochemical Properties and Characterization
The physicochemical properties of 3-Phenylquinoxaline-2-carboxylic acid and its analogs are crucial for their application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.
Table 1: Predicted Physicochemical Properties for 3-Phenylquinoxaline-2-carboxylic acid
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~250.25 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |
| LogP | ~3.0 - 4.0 | Indicates moderate lipophilicity, influencing membrane permeability and solubility. |
| pKa | ~3.5 - 4.5 | The acidic nature of the carboxylic acid group affects its ionization state at physiological pH, impacting solubility and receptor interactions. |
| Polar Surface Area | ~60 - 70 Ų | Influences membrane permeability and interactions with biological targets. |
Note: These values are estimations based on the chemical structure and may vary from experimental data.
Biological Activities and Therapeutic Potential
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of quinoxaline have demonstrated a wide range of biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer agents. For instance, 2,3-diphenylquinoxaline-6-carboxylic acid has been identified as a potential antineoplastic agent.[6] The mechanism of action for many quinoxaline-based anticancer compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Derivatives of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide have been investigated as hypoxic selective anti-tumor agents.[7] These compounds exhibit enhanced cytotoxicity under hypoxic conditions, which are characteristic of the tumor microenvironment.
Antimicrobial and Antiviral Activity
The quinoxaline nucleus is also a key component in a variety of antimicrobial and antiviral agents.[8] The ability of these compounds to interfere with essential microbial processes makes them attractive candidates for the development of new anti-infective drugs. For example, novel 3-aroxymethylquinoxaline-2-carboxylic acids have been synthesized and shown to possess antibacterial activities.[9]
Enzyme Inhibition
Quinoxaline-2-carboxylic acid derivatives have been identified as inhibitors of various enzymes. A notable example is their activity against Pim-1 kinase , a target in cancer therapy.[10] The carboxylic acid moiety often plays a crucial role in binding to the active site of the enzyme. Furthermore, the quinoxaline-2-carboxylic acid activating enzyme is involved in the biosynthesis of quinoxaline antibiotics.[11]
Future Directions and Conclusion
While 3-Phenylquinoxaline-2-carboxylic acid itself remains a relatively unexplored molecule, the broader class of quinoxaline carboxylic acids represents a rich and promising area for drug discovery. The synthetic versatility of the quinoxaline scaffold, coupled with its proven biological activity across a range of therapeutic areas, makes it a compelling starting point for the design of novel drug candidates.
Future research should focus on the targeted synthesis and biological evaluation of specific isomers like 3-Phenylquinoxaline-2-carboxylic acid to fully elucidate their therapeutic potential. A deeper understanding of the structure-activity relationships within this class of compounds will be critical for the rational design of next-generation quinoxaline-based drugs. The continued development of green and efficient synthetic methodologies will also be essential for the sustainable production of these valuable molecules.
References
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. [Link]
-
Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. PMC. [Link]
-
Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities. Korean Chemical Society. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
-
Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PMC. [Link]
-
Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PubMed. [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Thieme Connect. [Link]
-
2,3-Diphenylquinoxaline-6-carboxylic Acid. PubChem. [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. [Link]
-
Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. PubMed. [Link]
-
3-Phenylquinoxaline-5-carboxylic acid, min 95%, 250 mg. Lab Supplies. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. mdpi.com [mdpi.com]
- 6. 2,3-Diphenylquinoxaline-6-carboxylic Acid | CAS 32387-96-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 2,3-diphenylquinoxaline-5-carboxylic Acid | 90833-20-8 [smolecule.com]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in quinoxaline-2-carboxylic acid derivatives
An In-Depth Technical Guide to Tautomerism in Quinoxaline-2-Carboxylic Acid Derivatives
Foreword
Quinoxaline derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The quinoxaline scaffold is considered a privileged structure, capable of interacting with a multitude of biological targets.[3] The specific functionality of these molecules, however, is not solely dictated by their chemical formula but is profoundly influenced by the subtle, dynamic equilibrium between their structural isomers, a phenomenon known as tautomerism. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core principles of tautomerism as it applies to quinoxaline-2-carboxylic acid and its derivatives. We will move beyond simple definitions to explore the causality behind tautomeric preference and detail the modern experimental and computational workflows used to elucidate and predict these elusive forms.
The Theoretical Framework: Understanding Tautomeric Equilibria
Tautomerism is the dynamic equilibrium between two or more interconvertible constitutional isomers, which are called tautomers.[4] This process typically involves the migration of a proton, accompanied by a shift in the position of a double bond.[5] For the quinoxaline-2-carboxylic acid framework, two primary forms of tautomerism are of paramount importance: Amide-Imidol and Keto-Enol tautomerism.
Amide-Imidol (Lactam-Lactim) Tautomerism
The core quinoxaline ring system, when substituted with a hydroxyl or oxo group at the 2-position (as in 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid), can exhibit amide-imidol tautomerism.[1] This is a specific type of prototropic tautomerism where the proton shuttles between a nitrogen and an oxygen atom.
-
Amide (Lactam) Form: Characterized by a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.
-
Imidol (Lactim) Form: Characterized by an imine group (C=N) and a hydroxyl group (O-H).
Studies on related quinoxalin-2-one derivatives have shown that the lactam form is often the predominant, and sometimes the only, tautomer detected in solution.[6] This preference is largely due to the greater stability of the amide bond compared to the imidol form.
Keto-Enol Tautomerism
Keto-enol tautomerism involves the migration of a proton from an alpha-carbon to a carbonyl oxygen.[7] While the simple quinoxaline-2-carboxylic acid itself does not exhibit classic keto-enol tautomerism, this becomes highly relevant in two scenarios:
-
Substituted Derivatives: Derivatives with side chains containing carbonyl groups.
-
Reduced Forms: During electrochemical processes, such as in redox flow batteries, the reduced form of quinoxaline is vulnerable to tautomerization, which can be a primary degradation pathway.[8][9]
-
Keto Form: Contains a carbonyl group (C=O) and a C-H bond on the adjacent alpha-carbon.
-
Enol Form: Contains a hydroxyl group (-OH) bonded to a carbon of a C=C double bond.
In most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the thermodynamic stability of the C=O double bond.[10] However, factors like conjugation, aromaticity, and intramolecular hydrogen bonding can significantly stabilize the enol form.[10][11]
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers is not static; it is dynamically influenced by several factors. Understanding these allows for the prediction and potential control of a molecule's dominant form.
-
Substituents: Electron-withdrawing or -donating groups on the quinoxaline ring can alter the acidity of the migrating proton and the stability of the resulting tautomers. For instance, substituents on the benzene moiety of quinoxaline-2-carboxylate derivatives significantly affect their biological activity, which may be linked to their tautomeric preferences.[12]
-
Solvent Effects: The polarity of the solvent plays a critical role.[13] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium.[5] The study of solvatochromism, or the change in color with solvent polarity, is a powerful tool for probing these interactions.[14]
-
pH: The acidity or basicity of the medium can catalyze the interconversion between tautomers.[4][15] Protonation or deprotonation of the molecule can favor one form over another.
-
Temperature: Changes in temperature can shift the equilibrium position, and variable-temperature NMR studies are often employed to analyze the thermodynamics of the tautomeric process.[6]
Experimental & Computational Workflow for Tautomer Analysis
A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for a comprehensive understanding of tautomerism in quinoxaline derivatives.
Spectroscopic Techniques: The Experimental Backbone
Direct observation of tautomers in solution relies heavily on spectroscopic methods. The choice of technique is critical, as each provides a unique piece of the structural puzzle.
Protocol 1: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying tautomeric equilibria in solution.[13] It can provide unambiguous structural information and quantify the ratio of different tautomers.
-
Objective: To identify and quantify the tautomeric forms of a quinoxaline-2-carboxylic acid derivative in a given solvent.
-
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the quinoxaline derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.[16] Use tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Record a standard ¹H NMR spectrum. Key diagnostic signals include the vinyl proton of an enol form vs. the methylene protons adjacent to a carbonyl, and the chemical shifts of N-H or O-H protons, which are often broad and solvent-dependent.[6]
-
¹³C NMR Acquisition: Record a proton-decoupled ¹³C NMR spectrum. The chemical shift of the carbon at position 2 is highly indicative: a signal around 160-180 ppm suggests a carbonyl carbon (amide/keto form), whereas a signal in the olefinic region (100-150 ppm) could indicate an enol or imidol form.[6]
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations, which can help distinguish between geometric isomers or confirm a specific tautomeric structure.[6]
-
Data Analysis: Integrate the signals corresponding to each distinct tautomer in the ¹H NMR spectrum to determine their relative populations. Compare experimental chemical shifts with predicted values from computational models for signal assignment.[6]
-
Computational Chemistry: The Predictive Powerhouse
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism. They allow for the prediction of the relative stabilities of all possible tautomers, providing a theoretical foundation for experimental findings.[17][18]
Protocol 2: DFT Calculation Workflow for Tautomer Stability
-
Objective: To calculate the relative energies of the amide vs. imidol tautomers of a quinoxaline-2-carboxylic acid derivative and predict the equilibrium constant.
-
Methodology:
-
Structure Generation: Build the 3D structures of all possible tautomers (e.g., amide and imidol forms) using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[17][18] This step finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).[19] This also provides the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate a solution environment, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model like the Polarizable Continuum Model (PCM).[13]
-
Energy Analysis: Compare the Gibbs free energies (including ZPVE, thermal corrections, and solvation effects) of the different tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium. The equilibrium constant (KT) can be calculated from the difference in free energy (ΔG).
-
Data Synthesis: A Case Study
A study on N-acyl and N-carbamoyl-3,4-dihydroxyquinoxalin-2(1H)-ones provides an excellent example of this integrated approach.[6] Researchers used a combination of 1D and 2D NMR experiments at different temperatures alongside molecular modeling.
| Compound Class | Experimental Method | Key Finding | Computational Support |
| N-acyl-3,4-dihydroxyquinoxalin-2(1H)-ones | ¹H, ¹³C, ¹⁵N NMR, NOESY | The lactam (amide) form was the only tautomer detected in CDCl₃ solution.[6] | DFT calculations agreed with experimental results, predicting the lactam form to be significantly more stable than the lactim (imidol) form.[6] |
| N-carbamoyl-3,4-dihydroxyquinoxalin-2(1H)-ones | ¹H, ¹³C NMR | The lactam form was exclusively observed, existing as a mixture of E/Z geometric isomers around the N-C(O) bond.[6] | Molecular modeling confirmed the predominance of the lactam tautomer and helped assign NMR signals to the specific E and Z isomers.[6] |
This case demonstrates the synergy between experiment and theory. NMR provided the definitive experimental evidence for the dominant tautomer in solution, while computational chemistry validated these findings and offered a deeper energetic explanation for the observed preference.[6]
Conclusion: From Structure to Function
The study of tautomerism in quinoxaline-2-carboxylic acid derivatives is not merely an academic exercise. The specific tautomeric form of a molecule can drastically alter its physicochemical properties, including its lipophilicity, hydrogen bonding capability, and molecular shape. These properties, in turn, govern its biological activity—how it binds to a receptor, its metabolic stability, and its overall efficacy as a drug candidate.[20] Similarly, in materials science, tautomerization can be a critical factor in molecular stability and performance, as seen in the capacity fade of quinoxaline-based redox flow batteries.[8] By employing the robust experimental and computational workflows outlined in this guide, researchers can gain a precise understanding of the tautomeric landscapes of these vital compounds, paving the way for the rational design of more effective drugs and more stable materials.
References
- A.A. Aly, A.M.N. Ghiaty, M.A. Gomaa, M.S.K. Youssef. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
-
A.S. Turov, V.G. Kinzirskyi, O.I. Klenina, V.M. Trush, O.V. Kinskiy, O.P. Klenin, S.M. Kovalenko, A.V. Galkin, V.P. Lozinskyi, S.V. Vovk. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]
-
A. Ortega, M.A. Abarca, J.D. Martin-Ramos, M. Gonzalez, J. Gonzalez, M.J. Martinez, J.A. Ainsa, F.J. Castillo, M.C. Gutierrez. Synthesis of New quinoxaline-2-carboxylate 1,4-dioxide Derivatives as anti-Mycobacterium Tuberculosis Agents. PubMed. Available at: [Link]
- M.F. Masuelli, A.G. Ravelo, A. Estevez-Braun, M.A. Villafañe, A.M. Rodriguez. NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives.
-
Y. Zhang, Y. Wang, Q. Zhang, J. Li, J. Ai, Y. Geng. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. Available at: [Link]
-
S. Badoğlu, S. Yurdakul. Theoretical and Experimental Investigation of the 2-Hydroxyquinoxaline Structure: Study of the Tautomerization Equilibrium System and Analysis of the Electronic Properties. ResearchGate. Available at: [Link]
-
A.A. El-Henawy, A.A. El-Shehry, A.A. El-Bindary. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available at: [Link]
-
S. J. Lee, J. D. M. Flores, A. J. L. Villar, A. J. G. M. L. Guanzon, J. A. G. M. L. Guanzon, A. G. M. L. Guanzon, J. G. M. L. Guanzon, G. M. L. Guanzon, M. L. Guanzon, L. Guanzon, et al. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. Available at: [Link]
-
A.R. Katritzky, M. Karelson, P.A. Harris. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. Available at: [Link]
-
T. Kučerová, M. Hrabálek, A. Imramovský, J. Jampílek. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. Available at: [Link]
-
S.J. Lee, J.D.M. Flores, A.J.L. Villar, E.E. Penn, Y. Surendranath, F.R. Brushett, J.A. Johnson. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Available at: [Link]
-
J.S. da Silva, L.C. de Oliveira, G.F. de Lima, D.R. da Silva, M.C. de Mattos, V.F. Ferreira, F. de C. da Silva. Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[ f ]quinoxalin-6-ol and Density Functional Theory Calculations. ResearchGate. Available at: [Link]
-
S. Sivasubramanian, S. Muthu, J. Wilson, S.A. Majeed. The tautomerism, solvatochromism and non-linear optical properties of fluorescent 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine. ResearchGate. Available at: [Link]
-
A.I. Tadjer, N.C. Golemanov, S.K. Kolev, D.D. Yancheva, I.M. Stankova, I.G. Timtcheva. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]
-
S. Singh, S. Kumar, S. Sharma. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]
-
Y. Kurasawa, A. Takada. CHARACTERISTIC TAUTOMERISM AND ISOMERIZATION IN THE QUINOXALINE CHEMISTRY. LOCKSS. Available at: [Link]
-
Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]
-
J.R. de la Torre, L.A. Montero, J.A. Charry. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PMC. Available at: [Link]
-
L. Antonov. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. Available at: [Link]
-
T.L. Yeh, J.Y. Hsiao, M.H. Hsieh. A simple approach to the tautomerism of aromatic heterocycles. ResearchGate. Available at: [Link]
-
O. Takahashi, R. Kirikoshi. Amide−iminol tautomerism and resonance structures for the amide form... ResearchGate. Available at: [Link]
-
I.K. Mohammed, E.F. Mousa. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
A. Zarrouk, H. Zarrouk, I. Warad, A. Dafali, B. Hammouti. Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Indian Academy of Sciences. Available at: [Link]
-
Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
-
J. Ashenhurst. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. Keto Enol Tautomerization. Chemistry Steps. Available at: [Link]
-
A. Garoufis, S.K. Hadjikakou, N. Hadjiliadis. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. PubMed. Available at: [Link]
-
A. Geronikaki, C. Fesatidou, E. Baba, D. Hadjipavlou-Litina. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]
-
N.T. Ghomsi, N.H. Ahabchane, E.M. Essassi. Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Semantic Scholar. Available at: [Link]
-
OpenStax. 22.1 Keto–Enol Tautomerism. OpenStax. Available at: [Link]
-
P.I. Nagy. Amide–imide tautomerization in the glutamine side chain in enzymatic and photochemical reactions in proteins. RSC Publishing. Available at: [Link]
-
The Organic Chemistry Tutor. Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]
-
Scribd. Metalation Effects on Amide-Imino Tautomerism. Scribd. Available at: [Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [ri.itba.edu.ar]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Note: Synthesis of 3-Phenylquinoxaline-2-carboxylic Acid Derivatives
This Application Note provides a comprehensive, expert-level guide to the synthesis of 3-Phenylquinoxaline-2-carboxylic acid , a critical scaffold in medicinal chemistry known for its antagonism of the AMPA/glycine receptor and potential antitubercular activity.
Unlike generic protocols, this guide distinguishes between the Lactam Route (yielding quinoxalinones) and the Carboxylate Route (yielding the target acid), a common pitfall in quinoxaline synthesis.
Part 1: Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The synthesis of 3-phenylquinoxaline-2-carboxylic acid requires precise control over the condensation of o-phenylenediamine (OPD) with a dicarbonyl precursor. A common error is using ethyl benzoylformate (Ph-CO-COOEt) or phenylpyruvic acid , which typically yields the 3-phenylquinoxalin-2(1H)-one (lactam) rather than the carboxylic acid.
To retain the carboxylate moiety at position 2, the precursor must be a 1,2,3-tricarbonyl equivalent (e.g., ethyl 2,3-dioxo-3-phenylpropanoate) or a masked equivalent like benzofuraxan .
Synthetic Pathways
We present two validated protocols:
-
Protocol A (The Oxidative One-Pot): Uses Selenium Dioxide (SeO₂) to generate the tricarbonyl intermediate in situ. Best for rapid, high-throughput synthesis.
-
Protocol B (The Beirut Reaction): Uses Benzofuraxan and beta-keto esters. Best for generating N-oxide derivatives or when working with sensitive substrates.
Pathway Visualization
The following diagram outlines the logic flow and chemical transformations for both protocols.
Caption: Dual-pathway strategy for synthesizing 3-phenylquinoxaline-2-carboxylic acid derivatives.
Part 2: Detailed Experimental Protocols
Protocol A: The SeO₂ Oxidative Condensation (Recommended)
This method utilizes the Riley oxidation to convert a
Reagents:
-
Ethyl benzoylacetate (1.0 equiv)
-
Selenium dioxide (SeO₂) (1.1 equiv)
-
o-Phenylenediamine (1.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (95:5)
Step-by-Step Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (10 mmol, 1.92 g) in 1,4-dioxane (20 mL). Add finely powdered SeO₂ (11 mmol, 1.22 g) and water (1 mL).
-
Activation: Heat the mixture to reflux for 2 hours. The solution will turn yellow/orange, and black selenium metal will precipitate.
-
Checkpoint: TLC (Hexane:EtOAc 4:1) should show the disappearance of the starting ester.
-
-
Condensation: Cool the mixture slightly (to ~60°C). Add o-phenylenediamine (10 mmol, 1.08 g) directly to the reaction pot.
-
Cyclization: Reflux for an additional 1-2 hours.
-
Workup: Filter the hot solution through a Celite pad to remove precipitated selenium. Wash the pad with hot ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is Ethyl 3-phenylquinoxaline-2-carboxylate .[2] Purify via recrystallization from Ethanol.
-
Expected Yield: 75-85%
-
Appearance: Pale yellow needles.
-
Protocol B: The Beirut Reaction (Benzofuraxan Route)
This route is preferred if the N-oxide derivative is also a desired target or if the SeO₂ route fails due to steric hindrance.
Reagents:
-
Benzofuraxan (1.0 equiv)
-
Ethyl benzoylacetate (1.1 equiv)
-
Base: Triethylamine (catalytic) or KOH (stoichiometric)
-
Reductant: Sodium dithionite (Na₂S₂O₄)
Step-by-Step Procedure:
-
N-Oxide Formation: Dissolve benzofuraxan (10 mmol) and ethyl benzoylacetate (11 mmol) in Ethanol (30 mL). Add Triethylamine (1 mL) dropwise. Stir at room temperature for 24 hours. The product, Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide , will precipitate as a deep yellow/orange solid.
-
Reduction: Dissolve the isolated di-N-oxide (5 mmol) in Ethanol (50 mL). Add a solution of Na₂S₂O₄ (20 mmol) in water (20 mL). Reflux for 2 hours until the solution turns pale yellow.
-
Isolation: Evaporate ethanol, extract with DCM, dry over Na₂SO₄, and concentrate to yield the deoxygenated ester.
Protocol C: Hydrolysis to the Free Acid
Both routes converge at the ethyl ester. This final step reveals the carboxylic acid.
-
Hydrolysis: Dissolve Ethyl 3-phenylquinoxaline-2-carboxylate (1.0 g) in Methanol (15 mL).
-
Saponification: Add aqueous LiOH (2M, 5 mL). Stir at room temperature for 4 hours (or 50°C for 1 hour).
-
Acidification: Evaporate methanol. Acidify the aqueous residue with 1M HCl to pH 3.
-
Filtration: The target 3-Phenylquinoxaline-2-carboxylic acid precipitates as a white/off-white solid. Filter, wash with cold water, and dry.
Part 3: Data Summary & Quality Control
Physicochemical Properties:
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point | Key 1H NMR Signals (CDCl3/DMSO) |
| Ethyl Ester | C₁₇H₁₄N₂O₂ | 278.31 | 74-76 °C | |
| Free Acid | C₁₅H₁₀N₂O₂ | 250.26 | 158-160 °C (dec) | |
| Di-N-oxide | C₁₅H₁₀N₂O₄ | 282.26 | 178-180 °C |
Troubleshooting Guide:
-
Problem: Formation of 3-phenylquinoxalin-2(1H)-one (Lactam) instead of the ester/acid.
-
Cause: Incomplete oxidation of the beta-keto ester or presence of moisture hydrolyzing the tricarbonyl intermediate before OPD attack.
-
Solution: Ensure SeO₂ is dry and the oxidation step (Step 1, Protocol A) is complete (TLC check) before adding OPD.
-
-
Problem: Low yield in Hydrolysis.
References
-
Reduction of Quinoxaline N-Oxides: Vicente, E., et al. "Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines."[2][5] Molecules, vol. 13, no.[2] 1, 2008, pp. 69-78.
-
Hydrothermal Synthesis & Decarboxylation Studies: Amaya-García, F., & Unterlass, M. M.[3] "Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water." Synthesis, vol. 54, 2022.[6][7]
-
Biological Activity (Antitubercular): Carta, A., et al. "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents." Pharmaceuticals, vol. 16, 2023.[8]
-
General Quinoxaline Synthesis (Review): Pereira, J. A., et al. "Recent Advances in the Synthesis of Quinoxalines." European Journal of Organic Chemistry, 2015.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ijpda.org [ijpda.org]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
Application Note: Strategic Esterification of 3-Phenylquinoxaline-2-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The esterification of 3-phenylquinoxaline-2-carboxylic acid represents a deceptive challenge in heterocyclic chemistry. While standard protocols (Fischer esterification) often suffice for simple benzoic acids, the quinoxaline scaffold introduces two critical complications: thermal decarboxylation and N-protonation .
This guide moves beyond generic textbook procedures to provide a robust, failure-mode-analyzed protocol. We prioritize methods that mitigate the risk of decarboxylation (loss of the C2-carboxyl group) while overcoming the steric hindrance imposed by the adjacent C3-phenyl ring.
Structural Analysis & Challenges
-
Steric Hindrance: The C3-phenyl group creates an "ortho-effect," shielding the C2-carbonyl carbon from nucleophilic attack.
-
Electronic Deactivation: The pyrazine ring nitrogens are electron-withdrawing, increasing the electrophilicity of the carbonyl, but also making the ring basic. Strong acid catalysts can protonate the ring nitrogens (
), creating a dicationic species that repels the protonated alcohol nucleophile. -
Thermal Instability: Quinoxaline-2-carboxylic acids are prone to thermal decarboxylation, yielding 3-phenylquinoxaline. This is the primary failure mode in high-temperature reflux protocols.
Critical Mechanistic Pathways
The following diagram illustrates the competing pathways. The goal is to drive Path A (Activation) while suppressing Path B (Decarboxylation).
Figure 1: Competing reaction pathways. Path B (Red) represents the irreversible loss of the carboxyl group, often mistaken for "no reaction" or decomposition.
Recommended Protocols
Method A: Base-Promoted Alkylation (The "Safety First" Route)
Best for: Small scale (<5g), valuable starting material, screening analogs. Rationale: This method avoids acidic conditions entirely, preventing N-protonation. It operates at mild temperatures, virtually eliminating the risk of decarboxylation.
Reagents
-
Substrate: 3-Phenylquinoxaline-2-carboxylic acid (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous (1.5 - 2.0 equiv) -
Electrophile: Alkyl Iodide (MeI, EtI) or Benzyl Bromide (1.2 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or NMP. Note: Solubility is key here.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the carboxylic acid in 5 mL of DMF. The solution may be a suspension initially.[1]
-
Deprotonation: Add 1.5 mmol of finely ground, anhydrous
. Stir at Room Temperature (RT) for 15 minutes. The mixture will likely turn yellow/orange as the carboxylate forms. -
Alkylation: Add 1.2 mmol of the alkyl halide (e.g., Iodomethane) dropwise.
-
Reaction: Stir at RT for 4-6 hours.
-
QC Check: If reaction is slow (TLC), warm to 40°C. Do not exceed 60°C.
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Vigorous stirring should induce precipitation of the ester.
-
Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.
-
-
Alternative Workup (Extraction): If no precipitate forms (common with long-chain esters), extract with Ethyl Acetate (3x), wash with brine to remove DMF, dry over
, and concentrate.
Method B: Acyl Chloride Activation (The "Scale-Up" Route)
Best for: Large scale (>10g), complex alcohols (sterically hindered), or when alkyl halides are unavailable.
Rationale: Thionyl chloride (
Reagents
-
Substrate: 1.0 equiv
-
Reagent: Thionyl Chloride (
) (5-10 equiv, acts as solvent) -
Catalyst: DMF (2-3 drops, Critical for Vilsmeier-Haack type activation)
-
Solvent: Toluene (optional co-solvent if slurry is too thick)
Step-by-Step Protocol
-
Setup: Equip a flask with a reflux condenser and a drying tube (
) or line. Scrubbing of gas is required. -
Activation: Suspend the acid in
(approx 3-5 mL per gram of acid). Add 2 drops of dry DMF. -
Reaction: Heat to reflux (75°C) .
-
Observation: The solid should dissolve, and gas evolution will be vigorous.
-
Duration: Reflux for 1-2 hours. Do not over-cook.
-
-
Evaporation: Remove excess
under reduced pressure (rotary evaporator). Add dry toluene and re-evaporate (azeotrope) to remove residual traces of thionyl chloride.-
Result: A yellow/brown solid or semi-solid (Acid Chloride).
-
-
Esterification:
-
Redissolve the residue in dry DCM or THF.
-
Add the target alcohol (1.2 equiv) and a base (Pyridine or
, 1.5 equiv) to scavenge HCl. -
Stir at 0°C -> RT for 2 hours.
-
-
Workup: Wash with sat.
(removes unreacted acid), then water/brine. Dry and concentrate.
Analytical Validation & Data
Comparison of expected analytical data for the Ethyl Ester derivative.
| Parameter | Expected Signal/Value | Interpretation |
| TLC ( | ~0.6 (Hex/EtOAc 3:1) | Significant shift from acid ( |
| Distinct ethyl quartet/triplet pattern. | ||
| Absence of | Disappearance of carboxylic acid proton. | |
| IR (ATR) | 1720-1735 | Ester C=O stretch (Sharp). |
| MS (ESI) | Parent ion + 1. |
Troubleshooting Logic
Use this decision tree to diagnose low yields.
Figure 2: Troubleshooting logic for quinoxaline esterification.
References
-
General Quinoxaline Synthesis & Reactivity
-
Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.
-
-
Decarboxylation Risks
-
N-Oxide Reduction & Ester Derivatives
-
Thionyl Chloride Activation Mechanism
-
Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride."
-
Sources
- 1. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with 3-Phenylquinoxaline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Phenylquinoxaline-2-carboxamides in Drug Discovery
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Specifically, amides derived from 3-phenylquinoxaline-2-carboxylic acid are of significant interest as they allow for the exploration of diverse chemical space through the introduction of various amine-containing fragments. This structural modification can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
The formation of the amide bond, while conceptually simple, is a kinetically controlled process that necessitates the activation of the carboxylic acid.[3][4] The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving chiral integrity, especially when dealing with complex and potentially challenging substrates like N-heterocyclic carboxylic acids.[4] This guide provides a comprehensive overview of the principles and detailed protocols for the successful amide coupling of 3-Phenylquinoxaline-2-carboxylic acid, empowering researchers to efficiently synthesize novel carboxamides for drug discovery and development programs.
Core Principles of Amide Bond Formation: A Mechanistic Perspective
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow reaction. To facilitate this transformation, the carboxylic acid is typically activated by a coupling reagent to generate a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[3] Here, we delve into the mechanisms of two of the most widely employed classes of coupling reagents: carbodiimides (represented by EDC) and uronium/aminium salts (represented by HATU).
EDC/HOBt-Mediated Amide Coupling: A Carbodiimide Approach
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[6] To mitigate these issues and enhance coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly used.[5][7]
The reaction proceeds as follows:
-
The carboxylic acid attacks the carbodiimide (EDC) to form the O-acylisourea intermediate.
-
HOBt, acting as a nucleophile, intercepts this intermediate to form an activated HOBt ester. This ester is more stable than the O-acylisourea and less susceptible to racemization.
-
The amine then attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt.[5]
HATU-Mediated Amide Coupling: A Uronium/Aminium Salt Approach
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent known for its high efficiency and low propensity for racemization.[8][9] It belongs to the class of uronium/aminium salts and is particularly effective for coupling sterically hindered or electron-deficient substrates.[8]
The mechanism of HATU-mediated coupling involves the following steps:
-
In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.
-
The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[9]
-
The 7-azabenzotriazole (HOAt) anion, generated in the previous step, rapidly attacks the isouronium salt to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9]
-
The amine then attacks the OAt-active ester to form the final amide product. The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction by stabilizing the transition state through hydrogen bonding.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 3-Phenylquinoxaline-2-carboxylic acid. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.
Protocol 1: General Procedure using HATU
This protocol is recommended as a starting point due to the high efficiency and broad substrate scope of HATU.
Materials:
-
3-Phenylquinoxaline-2-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Phenylquinoxaline-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution. A color change may be observed.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 equiv), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
Protocol 2: General Procedure using EDC/HOBt
This protocol offers a cost-effective alternative to HATU and is suitable for many routine amide couplings.
Materials:
-
3-Phenylquinoxaline-2-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine 3-Phenylquinoxaline-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF (or DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) in one portion to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes help to remove the urea byproduct from EDC.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Alternative Protocols for Challenging Couplings
For particularly challenging couplings, such as with poorly nucleophilic anilines or sterically hindered amines, alternative activation methods may be required.
-
Oxalyl Chloride: Activation of the carboxylic acid to the corresponding acyl chloride can be achieved using oxalyl chloride with a catalytic amount of DMF.[9] The resulting acyl chloride is highly reactive and can be coupled with the amine in the presence of a non-nucleophilic base.
-
Propylphosphonic Anhydride (T3P®): T3P® is a mild and efficient coupling reagent that can be effective for the synthesis of amides from quinoxaline-2-carboxylic acids.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent and base. Ensure anhydrous conditions. |
| Low nucleophilicity of the amine. | Increase the reaction temperature (e.g., to 40-50 °C). Use a more powerful coupling reagent like HATU or consider converting the carboxylic acid to the acid chloride. | |
| Steric hindrance. | Prolong the reaction time. Increase the reaction temperature. | |
| Formation of byproducts | N-acylurea formation (with EDC). | Ensure HOBt is used as an additive. |
| Epimerization (for chiral substrates). | Use HATU or EDC/HOBt at low temperatures. Avoid strong bases. | |
| Difficulty in purification | Water-soluble byproducts (from EDC). | Perform thorough aqueous workup. |
| Tetramethylurea (from HATU). | Can often be removed by flash chromatography. |
Data Summary: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Typical Conditions |
| HATU | High efficiency, fast reaction rates, low racemization, suitable for difficult couplings.[8][9] | Higher cost, produces tetramethylurea byproduct. | Anhydrous DMF or DCM, DIPEA, 0 °C to RT. |
| EDC/HOBt | Cost-effective, water-soluble byproducts are easily removed.[5][7] | Can lead to racemization without HOBt, slower reaction rates than HATU. | Anhydrous DMF or DCM, DIPEA/TEA, 0 °C to RT. |
| Oxalyl Chloride | Generates a highly reactive acyl chloride, effective for unreactive amines.[9] | Harsh conditions, can be incompatible with sensitive functional groups. | Anhydrous DCM, cat. DMF, 0 °C to RT. |
| T3P® | Mild conditions, high yields, broad functional group tolerance. | May require higher temperatures for less reactive substrates. | Ethyl acetate or DCM, base, RT to reflux. |
Conclusion
The amide coupling of 3-Phenylquinoxaline-2-carboxylic acid is a versatile and powerful method for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying mechanisms of common coupling reagents and following robust experimental protocols, researchers can efficiently generate libraries of 3-phenylquinoxaline-2-carboxamides for biological evaluation. The choice of coupling reagent and reaction conditions should be tailored to the specific properties of the amine coupling partner to maximize yield and purity. This guide provides a solid foundation for the successful implementation of these critical reactions in any drug discovery endeavor.
References
-
Umehara, A. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Phys.org. [Link]
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Sureshbabu, V. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 228-231. [Link]
-
Koppitz, M., & Liboska, R. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 376-385. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
-
Singh, J., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 180-184. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
-
Le, T. N., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2138-2145. [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Asishina, A. N., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(16), 6109. [Link]
-
El-Dean, A. M. K., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 6(11), 1030-1083. [Link]
-
El-Rayes, S. M., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35679-35695. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Ortiz-Guevara, M. F., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synlett, 33(10), 983-988. [Link]
-
El-Rayes, S. M., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PubMed. [Link]
-
Organic Syntheses. QUINOXALINE AND 2,3-PYRAZINEDICARBOXYLIC ACID. [Link]
-
Antonella, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947-1954. [Link]
-
El-Rayes, S. M., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. ResearchGate. [Link]
-
Ortiz-Guevara, M. F., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]
-
Kiseleva, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. hepatochem.com [hepatochem.com]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. growingscience.com [growingscience.com]
- 6. Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Use of 3-Phenylquinoxaline-2-carboxylic acid in synthesizing anticancer agents
Application Note: Strategic Synthesis and Evaluation of 3-Phenylquinoxaline-2-carboxylic Acid Derivatives as Anticancer Agents
Abstract
This application note details the strategic utilization of 3-phenylquinoxaline-2-carboxylic acid as a privileged scaffold in the design of potent anticancer agents. Leveraging its structural similarity to the DNA-intercalating chromophore of the antibiotic Echinomycin , this moiety serves as a critical pharmacophore for developing Topoisomerase II inhibitors, kinase inhibitors (VEGFR/EGFR), and multi-drug resistance (MDR) reversal agents. This guide provides validated protocols for the synthesis of the core acid, its activation, and subsequent derivatization into bioactive peptide conjugates and hydrazones.
Chemical Rationale & Pharmacophore Analysis
The 3-phenylquinoxaline-2-carboxylic acid scaffold is not merely a structural building block; it is a functional pharmacophore selected for specific molecular interactions within the tumor microenvironment.
- Stacking & DNA Intercalation: The planar quinoxaline ring, extended by the 3-phenyl group, creates a large surface area ideal for slipping between DNA base pairs. This mimics the bis-intercalation mechanism of Echinomycin.
-
Lipophilicity Modulation: The phenyl group at C3 significantly increases logP, enhancing membrane permeability compared to the unsubstituted quinoxaline-2-carboxylic acid.
-
Hydrogen Bonding: The C2-carboxylic acid serves as a "warhead handle," allowing for the attachment of amino acids or hydrazides that can form hydrogen bonds with amino acid residues in the ATP-binding pockets of kinases (e.g., VEGFR-2).
Figure 1: Pharmacophore & Retrosynthetic Logic
Caption: Retrosynthetic workflow linking raw precursors to biological mechanism via the 3-phenylquinoxaline scaffold.
Validated Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 3-phenylquinoxaline-2-carboxylic acid via condensation. Scale: 10 mmol (scalable to 50 mmol).
Reagents:
-
o-Phenylenediamine (OPD) (CAS: 95-54-5)
-
Benzoylformic acid (Phenylglyoxylic acid) (CAS: 611-73-4)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 30 mL of warm ethanol.
-
Addition: Slowly add 1.50 g (10 mmol) of benzoylformic acid dissolved in 10 mL ethanol to the stirring diamine solution.
-
Expert Note: Add the acid slowly to prevent local concentration spikes that might favor oligomerization.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Precipitation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 30 minutes. The product should precipitate as a solid.
-
Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL).
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield light yellow needles.
-
Yield Expectation: 75–85%.
-
Melting Point Check: 208–210°C.
-
Protocol B: Activation & Derivatization (The "Warhead" Attachment)
Objective: Converting the acid to an acid chloride, followed by coupling to an amine (e.g., an amino acid ester or hydrazine) to create the active anticancer agent.
Reagents:
-
Thionyl Chloride (
) -
Dichloromethane (DCM) - Anhydrous
-
Target Amine (e.g., Glycine ethyl ester or Hydrazine hydrate)
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Suspend 1.0 g of 3-phenylquinoxaline-2-carboxylic acid in 10 mL of dry DCM.
-
Add 2.0 equivalents of Thionyl Chloride dropwise.
-
Reflux for 2 hours until the solution becomes clear (evolution of
and gas stops). -
Critical Step: Evaporate the solvent and excess
under reduced pressure completely. Co-evaporate with dry toluene twice to remove traces of thionyl chloride. This yields the crude acid chloride (unstable, use immediately).
-
-
Coupling (Amidation):
-
Dissolve the crude acid chloride in 10 mL dry DCM.
-
In a separate flask, dissolve the Target Amine (1.1 eq) and Triethylamine (2.0 eq) in DCM at 0°C.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Stir at room temperature for 6–12 hours.
-
-
Work-up:
-
Wash the organic layer with 5%
, then 1M (if product is not basic), and finally Brine. -
Dry over
and evaporate. -
Purify via Silica Gel Column Chromatography.
-
Experimental Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis pipeline.
Figure 2: Synthesis & Derivatization Pipeline
Caption: Decision tree for synthesizing specific anticancer classes from the core acid.
Biological Evaluation Data Summary
When evaluating these derivatives, specific assays correlate with the structural modifications.
| Derivative Class | Primary Target | Recommended Assay | Typical IC50 Range (Active) |
| Peptide Conjugates | DNA (Intercalation) | Topoisomerase II Relaxation Assay | 0.5 – 5.0 |
| Hydrazones | VEGFR-2 / EGFR | Kinase Profiling (ELISA/FRET) | 0.1 – 2.0 |
| Sulfonamides | Tubulin / Unknown | MTT Assay (HeLa, MCF-7, HCT-116) | 1.0 – 10.0 |
Key Insight: Derivatives containing a hydrazone linkage often show higher antioxidant capacity, which correlates with reduced cardiotoxicity compared to standard anthracyclines.
Troubleshooting & Optimization
-
Regioselectivity Issues:
-
Problem: If using a substituted o-phenylenediamine (e.g., 4-methyl-o-phenylenediamine), you will get a mixture of 6-methyl and 7-methyl isomers.
-
Solution: Separation of these isomers is difficult. It is often better to accept the mixture for initial biological screening or use regiospecific synthesis starting from nitro-anilines if pure isomers are required.
-
-
Acid Chloride Instability:
-
Problem: Low yields during coupling.[1]
-
Cause: Hydrolysis of the acid chloride due to wet solvents.
-
Fix: Ensure DCM is distilled over
. Use fresh . If the acid chloride is too unstable, use EDC/HOBt coupling reagents instead of the acid chloride method.
-
-
Solubility in Bioassays:
-
Problem: Quinoxalines are lipophilic and may precipitate in cell media.
-
Fix: Dissolve in 100% DMSO first, then dilute. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
References
-
Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues. Bioorganic & Medicinal Chemistry Letters, 2004.[1][2][3]
-
Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 2019.
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Molecules, 2014.
-
Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives. RSC Advances, 2024.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. Molecules, 2021.[3]
Sources
Application of 3-Phenylquinoxaline-2-carboxylic acid in developing antimycobacterial drugs
Technical Guide: Leveraging the 3-Phenylquinoxaline-2-carboxylic Acid Scaffold for Antimycobacterial Therapeutics
Executive Summary & Rationale
The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes with unique mechanisms of action. The quinoxaline-2-carboxylic acid scaffold, particularly its 3-phenyl and 1,4-di-N-oxide derivatives, represents a "privileged structure" in medicinal chemistry.
This guide details the application of 3-phenylquinoxaline-2-carboxylic acid derivatives. It distinguishes between two distinct pharmacological pathways dictated by the oxidation state of the quinoxaline nitrogen atoms:
-
The 1,4-di-N-oxide Pathway: Functions as a bioreductive prodrug, generating reactive oxygen species (ROS) and damaging DNA/Gyrase under hypoxic conditions (relevant for latent TB).
-
The Deoxygenated Pathway: Functions as a competitive inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), disrupting arabinogalactan synthesis in the cell wall.
Mechanism of Action (MoA) & Signaling Pathways
Understanding the MoA is critical for assay design. The 1,4-di-N-oxide derivatives mimic the action of PA-824 (Pretomanid), requiring bioreduction to become active. Conversely, specific 2-carboxy-3-amino derivatives target the DprE1 enzyme directly.
Figure 1: Bifurcated Mechanism of Action for Quinoxaline Scaffolds
Caption: Dual-pathway mechanism showing bioreductive DNA damage (left) and DprE1 cell wall inhibition (right).
Chemical Synthesis Protocols
We employ two distinct synthetic routes depending on the desired pharmacophore.
Protocol A: Synthesis of 3-Phenylquinoxaline-2-carboxylic acid 1,4-di-N-oxide (The Beirut Reaction)
Target: Bioreductive antimycobacterial agents. Rationale: The Beirut reaction is the most efficient method to generate the 1,4-di-N-oxide system directly from benzofuroxan.
Materials:
-
Benzofuroxan (Benzofurazan-1-oxide)[1]
-
Benzoylacetic acid ethyl ester (or Benzoylacetonitrile for amide derivatives)
-
Calcium chloride (
) -
Ethanolamine (Catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve Benzofuroxan (10 mmol) and Benzoylacetic acid ethyl ester (11 mmol) in Ethanol (30 mL) in a round-bottom flask.
-
Catalysis: Add
(0.5 g) followed by dropwise addition of Ethanolamine (1-2 mL) at 0°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Checkpoint: The formation of a deep yellow/orange precipitate indicates the N-oxide product.
-
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL). Filter the yellow solid.
-
Purification: Recrystallize from hot ethanol or acetonitrile.
-
Yield Expectation: 60–80%.
Protocol B: Synthesis of 3-Phenylquinoxaline-2-carboxylic acid (The Modified Hinsberg Condensation)
Target: DprE1 inhibitors or non-oxide scaffolds. Rationale: Direct condensation of diamines with alpha-keto acids avoids the N-oxide formation.
Materials:
-
o-Phenylenediamine (10 mmol)
-
Benzoylformic acid (Phenylglyoxylic acid) (10 mmol)
-
Ethanol or Glacial Acetic Acid[3]
Step-by-Step Methodology:
-
Condensation: Mix o-Phenylenediamine and Benzoylformic acid in Ethanol (20 mL).
-
Reflux: Heat to reflux (78°C) for 2–3 hours. If precipitation is slow, add a catalytic amount of acetic acid.
-
Precipitation: Cool the solution to room temperature. The product, 3-phenylquinoxaline-2-carboxylic acid, will precipitate as a solid.
-
Workup: Filter and wash with cold ethanol.
-
Derivatization (Optional): To create the amide (often more active), react the carboxylic acid with Thionyl Chloride (
) to form the acid chloride, followed by reaction with an amine (e.g., benzylamine).
Biological Evaluation Protocols
To validate the application of these molecules, a tiered screening approach is required.
Tier 1: Resazurin Microtiter Assay (REMA) for MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
-
Preparation: Prepare a 7H9 broth supplemented with OADC and Tween 80.
-
Plating: Add 100 µL of media to all wells of a 96-well plate.
-
Compound Addition: Add the test compound (dissolved in DMSO) to column 2 and perform serial 2-fold dilutions across the plate to column 10.
-
Inoculation: Add 100 µL of M. tuberculosis inoculum (
) to wells. -
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24 hours.
-
Blue Color: No growth (Inhibition).
-
Pink Color: Growth (Reduction of Resazurin).
-
-
Calculation: The MIC is the lowest concentration preventing the color change.[4]
Tier 2: Cytotoxicity & Selectivity Index (SI)
Objective: Ensure the compound kills bacteria, not host cells. Cell Line: Vero cells (African green monkey kidney).
-
Seeding: Seed Vero cells (
cells/well) in DMEM media. Incubate for 24 hours. -
Treatment: Add compounds in serial dilutions (similar to MIC). Incubate for 48 hours.
-
MTT Assay: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate
. -
Metric:
. Target SI > 10.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of structural modifications on the 3-phenylquinoxaline-2-carboxylic acid core.
Table 1: SAR Trends for Antimycobacterial Activity
| Structural Modification | Effect on Potency (MIC) | Effect on Toxicity (SI) | Mechanistic Insight |
| N-Oxidation (1,4-di-N-oxide) | Significantly Increases | Decreases (Moderate toxicity) | Activates bioreductive pathway; essential for DNA damage MoA. |
| C3-Phenyl Group | Increases | Variable | Enhances lipophilicity (logP), aiding cell wall penetration compared to C3-Methyl. |
| C3-Methyl Group | Moderate | Increases (Safer) | Standard reference; less lipophilic than phenyl. |
| C7-Chlorine/Fluorine | Increases | Neutral | Electron-withdrawing groups on the benzene ring stabilize the radical anion intermediate. |
| C2-Carboxyl Derivatization | Amides > Esters > Acids | Amides are more stable | Benzylamides at C2 often show peak activity due to hydrophobic pocket binding. |
Key Insight: The 3-phenyl-1,4-di-N-oxide derivatives generally exhibit lower MICs (0.2 – 2.0 µg/mL) compared to their deoxygenated counterparts, confirming that the N-oxide moiety is the primary pharmacophore for this scaffold class. However, deoxygenated derivatives with specific 3-benzylamino substitutions can achieve nanomolar potency by switching targets to DprE1.
References
-
Mechanistic Studies of Quinoxaline 1,4-dioxides: Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents.[4][5][6][7][8][9] Source: PubMed / PMC. URL:[Link]
-
DprE1 Inhibition by Carboxyquinoxalines: Title: 2-Carboxyquinoxalines kill Mycobacterium tuberculosis through noncovalent inhibition of DprE1.[8][10][11][12] Source: ACS Chemical Biology.[11] URL:[Link]
-
Synthesis via Beirut Reaction: Title: Synthesis of New quinoxaline-2-carboxylate 1,4-dioxide Derivatives as anti-Mycobacterium Tuberculosis Agents.[5][6][7][8] Source: Journal of Medicinal Chemistry. URL:[Link]
-
General SAR of Quinoxalines: Title: Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis.[7][8] Source: MDPI Molecules. URL:[Link]
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. ijpca.org [ijpca.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
- 7. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Carboxyquinoxalines kill mycobacterium tuberculosis through noncovalent inhibition of DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS/MS Quantification of Quinoxaline-2-Carboxylic Acid (QCA) in Swine Tissues
Executive Summary & Regulatory Context[1][2]
This protocol details a robust HPLC-MS/MS methodology for the detection and quantification of Quinoxaline-2-carboxylic acid (QCA) in swine muscle and liver tissues.[1]
QCA is the designated marker residue for Carbadox , a veterinary antimicrobial and growth promoter. While Carbadox is effective for controlling swine dysentery, it is strictly regulated due to the carcinogenic nature of its parent compound and certain metabolites (e.g., desoxycarbadox).
-
Regulatory Status: The use of Carbadox is banned in the European Union and Canada.[2] In the United States, the FDA monitors QCA with a Maximum Residue Limit (MRL) of 30 µg/kg (ppb) in liver, though recent regulatory scrutiny has intensified regarding the persistence of carcinogenic residues beyond the QCA depletion window.
-
Analytical Challenge: QCA exists as both free and protein-bound residues in tissue. Therefore, this method utilizes alkaline hydrolysis to release bound residues, followed by Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to ensure high specificity and recovery in complex biological matrices.
Experimental Design & Rationale
The "Why" Behind the Workflow
-
Alkaline Hydrolysis: QCA covalently binds to cellular macromolecules. Simple solvent extraction yields low recovery. We employ 2M NaOH with heat to hydrolyze these bonds, releasing the total residue for analysis.
-
pH Switching Strategy: QCA is an amphoteric molecule with a carboxylic acid moiety (pKa ~3.5).
-
LLE Extraction: Low pH (protonated, uncharged) allows partitioning into organic solvent (Ethyl Acetate).
-
SPE Cleanup: We use a Mixed-Mode Anion Exchange (MAX) sorbent. We load at neutral/basic pH (QCA negatively charged, binds to sorbent) and elute with acidic methanol (protonates QCA, breaking the ionic interaction). This "catch-and-release" mechanism provides superior cleanup compared to standard C18 SPE.
-
Internal Standardization: Deuterated QCA (QCA-d4) is mandatory to correct for matrix effects and extraction losses, particularly during the aggressive hydrolysis step.
Visual Workflow (Graphviz)
Figure 1: Step-by-step extraction and cleanup workflow for QCA utilizing pH-dependent solubility switches.
Materials & Reagents
| Category | Item | Specification |
| Standards | QCA Standard | >98% Purity (Sigma or equivalent) |
| QCA-d4 (IS) | Deuterated Internal Standard | |
| Solvents | Methanol, Acetonitrile | LC-MS Grade |
| Ethyl Acetate | HPLC Grade | |
| Water | Milli-Q (18.2 MΩ) | |
| Reagents | Sodium Hydroxide (NaOH) | 2M Solution |
| Hydrochloric Acid (HCl) | 4M Solution | |
| Formic Acid | LC-MS Grade | |
| Consumables | SPE Cartridges | Waters Oasis MAX (60 mg, 3 cc) or equivalent |
| Filters | 0.2 µm PTFE Syringe Filters |
Detailed Protocol
Phase 1: Sample Preparation
-
Homogenization: Weigh 2.0 g (± 0.05 g) of minced tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Add 100 µL of QCA-d4 working solution (1 µg/mL). Vortex for 30 seconds and let stand for 15 minutes to equilibrate.
-
Hydrolysis: Add 8 mL of 2M NaOH . Cap tightly and incubate in a water bath at 60°C for 1 hour .
-
Critical Step: Ensure the tissue is fully submerged. This step breaks down the protein matrix.
-
-
Acidification: Cool the sample to room temperature. Slowly add 10 mL of 4M HCl .
-
Check Point: Verify pH is < 2 using a pH strip. QCA must be protonated (uncharged) to extract into ethyl acetate.
-
-
Liquid-Liquid Extraction (LLE): Add 20 mL of Ethyl Acetate . Shake mechanically for 15 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a nitrogen stream at 45°C.
-
Reconstitution for SPE: Dissolve the residue in 4 mL of 5% NH4OH in water .
-
Why? This adjusts the pH to >8, ensuring QCA is ionized (negatively charged) to bind to the Anion Exchange SPE column.
-
Phase 2: SPE Cleanup (Mixed-Mode Anion Exchange)[3]
-
Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the MAX cartridge.
-
Loading: Load the reconstituted sample (from Step 8) at a flow rate of ~1 mL/min.
-
Washing:
-
Wash 1: 3 mL 5% NH4OH (Removes neutral/basic interferences).
-
Wash 2: 3 mL Methanol (Removes hydrophobic interferences; QCA stays bound via ionic interaction).
-
-
Elution: Elute with 3 mL of 2% Formic Acid in Methanol .
-
Mechanism: The acid protonates the carboxyl group of QCA, neutralizing its charge and releasing it from the anion exchange resin.
-
-
Final Prep: Evaporate the eluate to dryness. Reconstitute in 1 mL of Mobile Phase A/B (90:10). Filter through 0.2 µm PTFE filter into an LC vial.
LC-MS/MS Conditions
Chromatographic Parameters
-
System: UHPLC (Agilent 1290 / Waters Acquity)
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Waters BEH C18.
-
Column Temp: 40°C
-
Injection Volume: 5-10 µL
-
Flow Rate: 0.3 mL/min[2]
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Table:
| Time (min) | % B | Description |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 1.00 | 10 | Hold |
| 6.00 | 90 | Linear ramp to elute QCA |
| 7.00 | 90 | Wash column |
| 7.10 | 10 | Return to initial |
| 10.00 | 10 | Re-equilibration |
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temp: 150°C
-
Desolvation Temp: 400°C
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| QCA | 175.1 [M+H]+ | 129.1 | Quantifier | 20 |
| 102.1 | Qualifier | 28 |
| QCA-d4 | 179.1 [M+H]+ | 133.1 | Quantifier | 20 |
Note: The transition 175 -> 129 corresponds to the loss of the formate group/carboxylic moiety elements, characteristic of QCA.
Method Validation & Performance
The following data represents typical performance metrics expected when following this protocol (based on EU Commission Decision 2002/657/EC criteria).
| Parameter | Performance Criteria |
| Linearity | R² > 0.995 (Range: 0.5 - 100 µg/kg) |
| Recovery | 85% - 110% (Corrected by Internal Standard) |
| LOD (Limit of Detection) | 0.2 µg/kg |
| LOQ (Limit of Quantitation) | 0.5 µg/kg |
| Precision (RSD) | < 10% Intra-day; < 15% Inter-day |
| Matrix Effect | < 20% ion suppression (compensated by QCA-d4) |
Troubleshooting Guide
Figure 2: Rapid troubleshooting logic for recovery issues.
References
-
USDA Food Safety and Inspection Service (FSIS). (2023).[7] Chemistry Laboratory Guidebook, CLG-CAM.02: Determination of Carbadox Residues in Animal Tissue. Retrieved from
- European Food Safety Authority (EFSA). (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.
-
Hutchinson, M. J., et al. (2002). Development and validation of an improved method for confirmation of the carbadox metabolite, quinoxaline-2-carboxylic acid, in porcine liver using LC-electrospray MS-MS. The Analyst, 127(3), 342-346.[8] Retrieved from
-
Li, Y., et al. (2012). Determination of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry. Chinese Journal of Chromatography. Retrieved from
Sources
- 1. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. federalregister.gov [federalregister.gov]
- 8. Development and validation of an improved method for confirmation of the carbadox metabolite, quinoxaline-2-carboxylic acid, in porcine liver using LC-electrospray MS-MS according to revised EU criteria for veterinary drug residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Phenylquinoxaline-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Phenylquinoxaline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis, typically achieved through the condensation of an o-phenylenediamine with a benzoylpyruvic acid derivative, can sometimes be hampered by low yields. This resource provides in-depth, experience-driven solutions to overcome these challenges.
Troubleshooting Guide: Addressing Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: The reaction yield is significantly lower than expected (<50%).
Answer: Low yields in this synthesis can often be traced back to three primary areas: the quality of starting materials, suboptimal reaction conditions, and inefficient workup or purification.[1]
A. Starting Material Purity & Stability
-
o-Phenylenediamine (OPD): This reactant is susceptible to air oxidation, which can lead to the formation of colored impurities that interfere with the reaction.[2] Oxidized OPD is a less effective nucleophile, directly reducing the yield of the desired quinoxaline.
-
Troubleshooting Protocol: Before beginning the synthesis, purify the o-phenylenediamine. Recrystallization from an ethanol/water mixture or sublimation are effective methods.[1] For sensitive reactions, it is advisable to perform the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent in-situ oxidation.[2]
-
-
Benzoylpyruvic Acid (or its ester): This α-keto acid can be unstable, particularly to heat and light. Decomposition can lead to a variety of side products that consume the starting material and complicate purification.
-
Troubleshooting Protocol: Use freshly sourced or purified benzoylpyruvic acid. Purification can be achieved by recrystallization. Store the reagent in a cool, dark place.
-
B. Optimization of Reaction Conditions
The classical condensation often requires conditions that can also promote side reactions or product degradation.[1][2]
-
Solvent Choice: The polarity and boiling point of the solvent are critical. While alcohols like ethanol are common, they may not always be optimal.
-
Troubleshooting Protocol: A solvent screen is recommended. Consider testing ethanol, methanol, acetic acid, and toluene. For some substrates, a mixture such as EtOH/H2O can improve solubility and yield.[3] Microwave-assisted synthesis in a solvent-free environment or in a high-boiling solvent like glycerin has also been shown to improve yields and reduce reaction times.[4]
-
-
Temperature and Reaction Time: High temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts and decomposition.[1][2] Conversely, insufficient temperature or time will result in an incomplete reaction.
-
Troubleshooting Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent unnecessary heating. If high temperatures are leading to degradation, explore milder conditions, perhaps in conjunction with a more active catalyst.[2] Some hydrothermal synthesis methods have shown success at temperatures between 150-230 °C for short durations (5-30 minutes), though this can also lead to side reactions like decarboxylation.[5][6]
-
-
Catalyst Selection: While the reaction can proceed without a catalyst, acidic or Lewis acid catalysts often improve the rate and yield. However, strong acids can also promote side reactions.[1][2]
-
Troubleshooting Protocol: If using a strong acid catalyst like HCl, and side products are observed, consider switching to a milder organocatalyst like camphor sulfonic acid or a heterogeneous catalyst.[2] A variety of catalysts including iodine, copper salts, and ammonium heptamolybdate have been successfully employed.[2][3] A catalyst screen can identify the most effective and selective option for your specific substrates.
-
Problem 2: The reaction mixture is dark and tarry, making product isolation difficult.
Answer: A dark, tarry reaction mixture is typically indicative of starting material degradation or extensive side product formation, often exacerbated by harsh reaction conditions.[1][2]
-
Causality: High temperatures and strong acid catalysts can promote polymerization and decomposition of both the starting materials and the quinoxaline product.[1][2] o-Phenylenediamine is particularly prone to oxidative polymerization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a dark, tarry reaction.
Problem 3: The isolated product is impure, with significant side products observed.
Answer: The formation of side products is a common issue. The primary culprits are often incomplete reaction, the formation of isomers (with substituted OPD), or subsequent reactions of the desired product.
-
Isomer Formation: If using a substituted o-phenylenediamine, the two amino groups may have different reactivities, potentially leading to the formation of regioisomers.[1]
-
Troubleshooting Protocol: Controlling the reaction temperature can influence selectivity; lower temperatures may favor the kinetically controlled product.[1] The choice of catalyst can also play a crucial role in directing the regioselectivity.
-
-
Decarboxylation: At elevated temperatures, particularly in aqueous or acidic media, the carboxylic acid group on the quinoxaline product can be lost, leading to the formation of 3-phenylquinoxaline.[5]
-
Purification Strategy: Effective purification is key to obtaining a high-purity product.
-
Troubleshooting Protocol: If simple recrystallization is insufficient, column chromatography is a reliable method for separating the desired product from impurities. A gradient elution with a solvent system like hexane/ethyl acetate is often effective. For acidic products, purification may sometimes be achieved by extraction into a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in 3-Phenylquinoxaline-2-carboxylic acid synthesis?
Low yields can stem from several factors:
-
Poor Quality Starting Materials: Impurities or degradation of o-phenylenediamine or benzoylpyruvic acid can lead to side reactions.[1]
-
Suboptimal Reaction Conditions: Inappropriate temperature, solvent, or catalyst can significantly reduce yield.[1]
-
Side Reactions: The formation of undesired byproducts, such as isomers or decarboxylated products, consumes reactants and lowers the yield of the target molecule.[1][5]
-
Product Degradation: The desired product may be unstable under the reaction conditions, especially with prolonged heating or in the presence of strong acids.[2]
Q2: How can I improve the selectivity of the reaction when using an unsymmetrical o-phenylenediamine?
The formation of multiple products (regioisomers) is a common challenge with unsymmetrical diamines.[1] To improve selectivity:
-
Lower the Reaction Temperature: This may favor the formation of the kinetic product over the thermodynamic one.[1]
-
Screen Different Catalysts: The nature of the catalyst can influence the regioselectivity of the condensation.
-
Protecting Groups: In some cases, it may be feasible to protect one of the amino groups to direct the reaction, though this adds extra steps to the synthesis.
Q3: What is a standard, reliable protocol to start with for this synthesis?
A good starting point is the condensation in a suitable solvent with mild heating.
-
General Experimental Protocol:
-
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add the benzoylpyruvic acid or its ethyl ester (1.0 mmol).
-
If desired, add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).
-
Stir the mixture at reflux (approx. 78°C for ethanol) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: General workflow for 3-Phenylquinoxaline-2-carboxylic acid synthesis.
-
Q4: Can this reaction be performed under greener conditions?
Yes, several approaches can make this synthesis more environmentally friendly.
-
Water as a Solvent: Some quinoxaline syntheses have been successfully performed in water, which reduces the need for volatile organic compounds (VOCs).
-
Catalyst Choice: Using a recyclable heterogeneous catalyst can minimize waste.[2][3]
-
Microwave Synthesis: Microwave-assisted synthesis often leads to shorter reaction times, reduced energy consumption, and can sometimes be performed without a solvent.[4]
Data Summary Table
The choice of reaction conditions can significantly impact the yield. The following table summarizes reported yields under various conditions for analogous quinoxaline syntheses.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| None | EtOH | Reflux | 6 | ~70-85 | General Protocol |
| Acetic Acid | H₂O | 150 | 1 | 86 | Amaya-García et al. (2022)[5] |
| (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | Room Temp | 0.25 | >90 | Hassaninejad et al.[3] |
| HClO₄·SiO₂ | CH₃CN | Room Temp | 0.5 | >90 | Das et al. |
| None (Microwave) | None | 160 W | 1 min | High | BenchChem[2] |
References
- El-Sayed, M. S., & El-Gaby, M. S. A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemistry & Biology Interface, 8(3), 169-216.
-
Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(16), 3629-3639. Retrieved from [Link]
- Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 110, 117895.
- Amaya-García, F., & Unterlass, M. M. (2022).
- Sainsbury, M. (2004). Product Class 15: Quinoxalines. In Science of Synthesis (Vol. 16, pp. 855-909). Thieme.
- Rayes, A., et al. (2022). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Scientific Reports, 12(1), 18783.
- da Silva, J. F., et al. (2008). Unexpected Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate 1,4-Di-N-oxide Derivatives by Amines. Molecules, 13(1), 78-86.
- Keller, U., et al. (1990). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(14), 3469-3474.
- Hassaninejad, A., et al. (2012). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. Organic Chemistry: An Indian Journal, 8(5), 154-158.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Singh, P., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(36), 22359-22380.
- Various Authors. (2025). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives.
- Li, Y., et al. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Food Chemistry, 237, 290-296.
- Li, J., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Scientific Reports, 14(1), 26978.
- LaRosa, P. (2023).
- Amaya-García, F., & Unterlass, M. M. (2022).
- Loder, D. J. (1941). U.S. Patent No. 2,255,421. Washington, DC: U.S.
-
Kumar, A., et al. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][2][7]thiadiazole-4,5-diamine. ACG Publications, 15(2), 164-171.
- Sharma, N., Prakash, R., & Prakash, O. (n.d.). AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , -DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. Connect Journals.
- Watson, D. J., & Williams, J. M. (1995). U.S. Patent No. 5,387,713. Washington, DC: U.S.
- Various Authors. (1943). 2,3-Pyrazinedicarboxylic Acid. In Organic Syntheses (Vol. 2, p. 501). John Wiley & Sons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sid.ir [sid.ir]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Phenylquinoxaline-2-carboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of 3-Phenylquinoxaline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. My aim is to combine established scientific principles with field-proven insights to ensure you can achieve the highest purity for your compound.
I. Understanding the Compound and the Process
3-Phenylquinoxaline-2-carboxylic acid is a heterocyclic compound with a quinoxaline core, a phenyl group at the 3-position, and a carboxylic acid group at the 2-position. This structure presents specific challenges and opportunities for purification by recrystallization. The carboxylic acid moiety makes its solubility highly dependent on pH, a critical factor we will leverage.[1] Recrystallization is a powerful purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[2][3] The goal is to dissolve the crude solid in a minimum amount of a hot solvent, in which impurities are also soluble, and then allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution.[4]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of 3-Phenylquinoxaline-2-carboxylic acid.
Question: My compound will not dissolve in the hot solvent, or requires an excessively large volume.
-
Probable Cause 1: Incorrect Solvent Choice. The polarity of the solvent may not be suitable for 3-Phenylquinoxaline-2-carboxylic acid. Carboxylic acids generally show good solubility in polar protic solvents like ethanol, methanol, or water.[5][6]
-
Solution 1:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at their boiling points.[7] Ideal solvents will show high solubility when hot and low solubility when cold.[8]
-
Consider a Mixed-Solvent System: If a single solvent is not effective, a two-solvent system can be employed.[9][10] For example, dissolve the compound in a "good" solvent (like ethanol) at its boiling point, and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[10]
-
-
Probable Cause 2: Presence of Insoluble Impurities. The crude product may contain insoluble starting materials or byproducts.
-
Solution 2:
-
Hot Filtration: After dissolving the majority of the crude product in the minimum amount of hot solvent, perform a hot gravity filtration to remove any insoluble material.[3][4] It is crucial to keep the solution and filtration apparatus hot during this process to prevent premature crystallization of your product.
-
Question: No crystals form upon cooling, even after an extended period or in an ice bath.
-
Probable Cause 1: Too Much Solvent Was Used. This is a very common issue where the solution is not saturated enough for crystals to form.[11]
-
Solution 1:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.[11]
-
Induce Crystallization: If the solution is supersaturated, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of pure 3-Phenylquinoxaline-2-carboxylic acid.[11]
-
-
Probable Cause 2: The Compound Has Oiled Out. Instead of forming crystals, the compound separates as a liquid (an oil). This can happen if the solution is cooled too quickly or if the impurity level is high.[11]
-
Solution 2:
-
Re-dissolve and Slow Cooling: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.[11]
-
Utilize a Different Solvent System: Oiling out is sometimes solvent-dependent. Experiment with a different solvent or solvent mixture.
-
Question: The recovered crystals are still colored or show significant impurities by TLC/HPLC.
-
Probable Cause 1: Co-crystallization of Impurities. Some impurities may have similar solubility profiles to your target compound and crystallize along with it.[8]
-
Solution 1:
-
Second Recrystallization: Perform a second recrystallization using a different solvent system.[8] This can effectively separate impurities that co-crystallized in the first solvent.
-
Charcoal Treatment: If the impurities are colored, they can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[4][12] The charcoal adsorbs the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
-
-
Probable Cause 2: Inefficient Removal of Mother Liquor. The impure solution (mother liquor) can remain trapped within the crystals if they are not washed properly.
-
Solution 2:
-
Proper Washing Technique: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[8] Using cold solvent minimizes the dissolution of your purified crystals while washing away the mother liquor.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for recrystallizing 3-Phenylquinoxaline-2-carboxylic acid?
A1: Ethanol is a commonly used and often effective solvent for recrystallizing quinoxaline derivatives.[8][13] Given the carboxylic acid functionality, mixtures of ethanol and water can also be very effective.[5] A good starting point is to try dissolving the crude material in hot ethanol.
Q2: How does pH affect the recrystallization of this compound?
A2: The carboxylic acid group on 3-Phenylquinoxaline-2-carboxylic acid means its solubility is highly pH-dependent.[14][15] In basic solutions (pH > pKa), it will deprotonate to form a carboxylate salt, which is significantly more soluble in aqueous media.[16] In acidic solutions (pH < pKa), it will be in its less soluble protonated form. This can be used to your advantage. For instance, you can dissolve the crude material in a dilute aqueous base, filter out any insoluble non-acidic impurities, and then re-precipitate your purified product by adding acid. This acid-base extraction/precipitation is a powerful purification step that can be followed by a traditional solvent recrystallization for even higher purity.
Q3: What are some common impurities I might expect from the synthesis of 3-Phenylquinoxaline-2-carboxylic acid?
A3: Common impurities can include unreacted starting materials such as the o-phenylenediamine and the dicarbonyl compound.[17] Side products from the reaction, such as those resulting from oxidation of the diamine starting material or double substitution, can also be present.[13] The nature of the impurities will depend on the specific synthetic route used.
Q4: How can I assess the purity of my recrystallized product?
A4: The most common methods are to check the melting point and to run a Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis. A pure compound should have a sharp melting point range.[12] TLC or HPLC of the recrystallized material should show a single spot or peak, respectively.
IV. Experimental Protocol: Recrystallization of 3-Phenylquinoxaline-2-carboxylic Acid
This protocol provides a general guideline. The optimal solvent and volumes should be determined empirically for your specific crude product.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude 3-Phenylquinoxaline-2-carboxylic acid into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes in a water bath and observe the solubility at elevated temperatures.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
-
Select the solvent that dissolves the compound when hot but gives good crystal recovery upon cooling. Ethanol or an ethanol/water mixture is a good starting point.
-
-
Dissolution:
-
Place the crude 3-Phenylquinoxaline-2-carboxylic acid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent.[2]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Pre-heat a funnel and a clean receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it. Work quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[3]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for a period, followed by drying in a desiccator or a vacuum oven.
-
V. Data and Visualization
Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for Carboxylic Acids | Comments |
| Water | High | 100 | Good (especially for salts) | Can be used in a mixed-solvent system with alcohols.[5][6] |
| Ethanol | High | 78 | Good | A common and effective choice for quinoxaline derivatives.[8][13] |
| Methanol | High | 65 | Good | Similar to ethanol but more volatile. |
| Ethyl Acetate | Medium | 77 | Moderate | May be a suitable alternative. |
| Acetone | Medium | 56 | Moderate | Good for many organic compounds.[9] |
| Toluene | Low | 111 | Poor | Generally not suitable for polar carboxylic acids. |
| Hexane | Low | 69 | Poor | Can be used as an anti-solvent in a mixed-solvent system.[9] |
Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Amir, M., & Alam, M. A. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3). Retrieved from [Link]
-
(n.d.). Crystallization Solvents. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Gilbert, J. C., & Martin, S. F. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
(2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
Teychene, S., & Biscans, B. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(11), 2491-2496. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Bryant, T. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
Keller, U., Schauwecker, F., Walsh, C. T., & Zocher, R. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(20), 4899–4904. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Borchers, A., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. The Journal of Organic Chemistry, 87(13), 8536–8545. Retrieved from [Link]
-
Zawar, N., & Ammer, Z. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
-
Al-Hadedi, A. A. M., et al. (2023). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Scientific Reports, 13(1), 17947. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. famu.edu [famu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ajdhs.com [ajdhs.com]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Quinoxaline Derivatives
[1]
Ticket ID: QNX-CRYST-001 Agent: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation
User Guide Overview
Welcome to the technical support hub for quinoxaline purification. Quinoxaline (benzopyrazine) derivatives present unique purification challenges due to their fused benzene-pyrazine structure. They possess a weak basicity (
This guide moves beyond generic advice, offering a mechanistic approach to selecting solvent systems and rescuing failed crystallizations.
Module 1: The Solubility Matrix (Solvent Selection)
Q: What is the "Golden Rule" for quinoxaline solvent selection?
A: The ideal system must balance the lipophilicity of the benzene ring with the polarity of the pyrazine nitrogens .
Quinoxalines are generally soluble in halogenated solvents (DCM, chloroform) and polar aprotic solvents (DMSO, DMF), but these are poor single solvents for crystallization because they are "too good" (high solubility even at low temps). You need a solvent with a steep solubility-temperature gradient.
Recommended Solvent Systems
| Solvent System | Type | Suitability | Key Characteristic |
| Ethanol (95% or Abs.) | Single | Primary Choice | Best balance of polarity; "Green" solvent; moderate boiling point ( |
| Ethanol / Water | Binary | High Polarity | Ideal for polar derivatives (e.g., -COOH, -OH substituted). Water acts as a powerful anti-solvent. |
| Acetonitrile (ACN) | Single | Alternative | Useful if Ethanol causes solvolysis or ester transesterification. Sharp solubility curve. |
| DCM / Hexane | Binary | Lipophilic | Best for highly non-polar derivatives (e.g., alkyl/aryl heavy). DCM dissolves; Hexane precipitates. |
| Toluene | Single | High BP | Use only if the derivative has a high melting point ( |
Protocol: The "Test Tube" Screen Before committing your bulk material, perform this validation:
-
Place 50 mg of crude solid in a test tube.
-
Add solvent dropwise while heating (use a heat gun or water bath).
-
Target: Dissolution should occur in
mL of hot solvent. -
Cool to room temperature (RT), then to
C. -
Pass Criteria: Crystals form within 15 minutes at
C.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a sticky oil instead of crystals. Why?
A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the saturation temperature of your solute is higher than the "oiling out" temperature (the metastable limit), but the melting point of the solvated solid is depressed below the boiling point of the solvent.
Essentially, your compound is precipitating as a supercooled liquid because the energy barrier to form an ordered crystal lattice is too high compared to the amorphous liquid state.
The Rescue Protocol (Seeding Strategy)
Do not discard the oil. Follow this workflow to convert the metastable oil into stable crystals.
Technical Tip: If you lack a seed crystal, scratch the inner glass wall of the flask with a glass rod at the air-liquid interface. The friction creates microscopic glass dust that can serve as a heteronucleation site.
Module 3: Purity & Impurity Management
Q: My crystals are colored (orange/red), but the product should be pale yellow. How do I fix this?
A: Quinoxaline syntheses (often condensation of o-phenylenediamine + 1,2-diketone) frequently generate colored oligomeric byproducts.
-
Activated Charcoal:
-
Acid Wash (Pre-crystallization):
-
Since quinoxalines are very weak bases (
) and starting diamines are more basic ( ), dissolve the crude organic mix in DCM and wash with dilute HCl (0.1 M) . -
The diamine impurities will move to the aqueous layer. The quinoxaline (mostly unprotonated at this pH) remains in the organic layer.
-
Evaporate organic layer then recrystallize.[4]
-
Module 4: Standard Operating Procedure (Ethanol/Water)
Scenario: Recrystallization of 2,3-diphenylquinoxaline (or similar).
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol and heat to reflux.[5] Add solvent in small portions until the solid just dissolves.[3][6][7]
-
Note: If >20 mL solvent per gram is required, switch to a stronger solvent (e.g., Toluene or Acetone).
-
-
Anti-Solvent Addition (Optional): If solubility is too high in pure ethanol, remove from heat. Add warm water dropwise until a persistent turbidity (cloudiness) appears.
-
Back-Titration: Add 1-2 drops of hot Ethanol to clear the turbidity.
-
Crystallization: Set the flask on a cork ring (insulation) and allow it to cool to RT undisturbed.
-
Why? Rapid cooling traps impurities in the lattice.
-
-
Harvesting: Cool in an ice bath (
C) for 30 minutes. Filter via vacuum (Buchner funnel). -
Washing: Wash the filter cake with ice-cold Ethanol/Water (50:50).
Decision Logic for Solvent Switching
References
-
BenchChem. (2025).[2][3][8] Methods for improving the purity of synthesized quinoxaline compounds. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from
-
National Institutes of Health (NIH). (2022). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature.[4] Retrieved from
-
Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and purification.[9] Retrieved from
-
University of York. (2024). Problems with Recrystallisations: Oiling Out and Supersaturation.[1][10] Retrieved from
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: A Guide to Column Chromatography for Purifying 3-Phenylquinoxaline-2-carboxylic Acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 3-Phenylquinoxaline-2-carboxylic acid via column chromatography. The unique chemical nature of this molecule—possessing both a large, relatively non-polar aromatic system and a highly polar, acidic carboxylic acid functional group—presents specific purification hurdles. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your separation strategy.
Part 1: Foundational Principles - Understanding the Separation Challenge
Success in chromatography begins with understanding the interactions between your analyte, the stationary phase, and the mobile phase.[1][2][3] For 3-Phenylquinoxaline-2-carboxylic acid, the primary challenge stems from the carboxyl group.
-
The Problem with Silica Gel: Standard silica gel is the most common stationary phase in column chromatography.[4] Its surface is covered with silanol groups (Si-OH), which are slightly acidic.[5] The carboxylic acid group of your target molecule can engage in strong hydrogen bonding with these silanols. More critically, it can deprotonate to form a carboxylate anion, which then binds ionically to the silica surface. This strong, often irreversible interaction is the primary cause of common issues like severe peak tailing, low recovery, and even complete retention of the product on the column.[5][6]
-
The Solution: Mobile Phase Modification: The key to a successful separation is to keep the 3-Phenylquinoxaline-2-carboxylic acid in its neutral, protonated form (-COOH) rather than its anionic form (-COO⁻). This is achieved by adding a small amount of a competing acid, such as acetic acid or formic acid (typically 0.5-2%), to the mobile phase.[5] This acidic modifier suppresses the ionization of the target compound, minimizing its interaction with the silica surface and allowing it to elute cleanly.[5]
Analyte Property Summary
| Property | Implication for Chromatography |
| Functional Groups | Quinoxaline & Phenyl Rings: Contribute to the molecule's relatively non-polar character and potential for π-π stacking interactions. |
| Carboxylic Acid (-COOH): A highly polar, acidic group prone to strong hydrogen bonding and ionic interactions with silica gel, causing tailing and poor recovery.[7][8][9] | |
| Solubility | Limited solubility in highly non-polar solvents (e.g., hexane).[7][8] May require a moderately polar solvent for sample loading. Can form dimers, which affects boiling point and interactions.[7][10] |
| Stability | Generally stable, but decarboxylation can be a concern for some aromatic carboxylic acids under harsh conditions (e.g., high heat), though this is unlikely during standard chromatography.[11][12][13] Some quinoxaline derivatives can be unstable in certain solvents over time.[14] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the purification of 3-Phenylquinoxaline-2-carboxylic acid in a direct question-and-answer format.
Q1: My 3-Phenylquinoxaline-2-carboxylic acid is streaking severely down the column and the recovery is very low. What is happening?
A: This is the most common issue and is almost certainly caused by strong interaction between the carboxylic acid group and the silica gel stationary phase, as described above. The streaking (or tailing) indicates a slow, non-ideal elution process where a portion of your compound is "sticking" to the column.
Solution:
-
Acidify Your Mobile Phase: This is the most critical step. Add 1% acetic acid or formic acid to your eluent mixture (e.g., for a 7:3 Hexane:Ethyl Acetate system, use a 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid). This will protonate the silanol groups on the silica and, more importantly, suppress the deprotonation of your compound, allowing for sharp, symmetrical peaks and significantly improved recovery.[5]
-
Consider an Alternative Stationary Phase: If acid modification is not sufficient, consider using a different stationary phase like neutral or basic alumina, which has different surface properties and may reduce the acidic interaction.[4]
Q2: The separation between my product and a closely-related impurity is very poor. How can I improve the resolution?
A: Poor resolution means the mobile phase is not effectively differentiating between your product and the impurity.
Solution:
-
Optimize the Mobile Phase: Systematically test different ratios of your non-polar (e.g., Hexane) and polar (e.g., Ethyl Acetate) solvents using Thin Layer Chromatography (TLC) first. A difference in Rf values of at least 0.2 is generally needed for good separation on a column.
-
Employ Gradient Elution: Start with a lower polarity mobile phase to elute the less polar impurities first. Then, gradually increase the percentage of the more polar solvent to elute your target compound, leaving more polar impurities behind.[4] This technique often provides superior separation compared to a single (isocratic) solvent mixture.[4]
-
Ensure Proper Column Packing: A poorly packed column with channels or air pockets will lead to band broadening and poor separation.[15] Always pack your column carefully using a slurry method to ensure a uniform bed.
Q3: What is the best way to load my crude sample onto the column? It doesn't dissolve well in non-polar solvents.
A: This is a common problem when the optimal starting mobile phase is too non-polar to dissolve the crude material. Applying the sample in a strong solvent will ruin the separation.
Solution:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (a few times the weight of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this silica-adsorbed sample onto the top of your packed column. This method ensures the sample is introduced in a concentrated band, leading to optimal separation.[6]
-
Wet Loading (Use with Caution): If you must load the sample as a liquid, dissolve it in the absolute minimum volume of the mobile phase or a solvent slightly more polar than the mobile phase.[16] Be aware that using too much solvent or a solvent that is too strong will significantly decrease resolution.
Q4: I ran a TLC and the separation looked great, but on the column, everything came out mixed together. Why did this happen?
A: Discrepancies between TLC and column chromatography can arise from several factors.
Solution:
-
Overloading: You may have overloaded the column with too much crude material for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
TLC Overloading: Conversely, you might have spotted too much material on the TLC plate, creating an artificially elongated spot that appeared to separate well.[6]
-
Thermal Effects: The heat generated from wetting dry-packed silica with a polar eluent can affect separation.[6] Using a slurry-packing method, where the silica is pre-mixed with the solvent, can mitigate this.[6]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common column chromatography issues.
Sources
- 1. ursinus.edu [ursinus.edu]
- 2. pharmanow.live [pharmanow.live]
- 3. labtech.tn [labtech.tn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rotachrom.com [rotachrom.com]
- 6. reddit.com [reddit.com]
- 7. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. youtube.com [youtube.com]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. researchgate.net [researchgate.net]
- 13. iipseries.org [iipseries.org]
- 14. rivm.nl [rivm.nl]
- 15. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 16. Chromatography [chem.rochester.edu]
Validation & Comparative
Structure-activity relationship (SAR) of 3-Phenylquinoxaline-2-carboxylic acid derivatives
This guide provides an in-depth technical analysis of 3-Phenylquinoxaline-2-carboxylic acid derivatives , focusing on their primary application as NMDA receptor glycine-site antagonists and their secondary utility in antimicrobial therapeutics .
Targeting the NMDA Receptor Glycine Site & Antimicrobial Pathways
Executive Summary & Scaffold Significance
The 3-phenylquinoxaline-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, primarily recognized as a bioisostere of kynurenic acid (an endogenous neuroprotectant). Unlike simple amino acid antagonists, this fused bicyclic system offers a rigid template that locks the carboxylic acid and the 3-phenyl substituent into a conformation optimal for the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.
While its primary utility lies in neuroprotection (preventing excitotoxicity), recent data also highlights the scaffold's efficacy in disrupting bacterial DNA gyrase, offering a dual-pathway utility in drug discovery.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three critical regions: the Carboxylic Acid Binding Motif (C2) , the Hydrophobic Phenyl Ring (C3) , and the Electronic Modulation Zone (Benzenoid Ring, C5-C8) .
Comparative SAR Table: Derivative Performance
| Derivative Class | Structural Modification | Primary Target (Activity) | Key SAR Insight |
| Parent Scaffold | Unsubstituted 3-phenyl, 2-COOH | NMDA Glycine Site ( | Baseline activity; limited by poor blood-brain barrier (BBB) penetration. |
| 5,7-Dichloro | Cl at C5 & C7 positions | NMDA Glycine Site ( | Critical for Potency. Electron-withdrawing groups at C5/C7 maximize binding affinity. |
| 3-(4-Nitro)phenyl | Antimicrobial (MIC | Para-nitro substitution enhances bacterial DNA gyrase inhibition but lowers NMDA selectivity. | |
| Bioisosteres | 2-Tetrazole instead of 2-COOH | NMDA Glycine Site ( | Tetrazole mimics the carboxylate anion while improving metabolic stability and lipophilicity. |
| Prodrugs | 2-Ethyl ester / Amide | Inactive in vitro -> Active in vivo | Masking the acid improves BBB transport; requires CNS esterases for activation. |
Detailed Mechanistic SAR
Region A: The Anionic Anchor (Position 2)
-
Requirement: An ionizable acidic group is non-negotiable. It forms a critical salt bridge with Arg260 in the NR1 subunit of the NMDA receptor.
-
Modification: Converting the carboxylic acid to a tetrazole or phosphonate retains binding but alters pKa, often improving bioavailability.
-
Constraint: Bulky esters (e.g., tert-butyl) abolish activity by sterically hindering the salt bridge formation.
Region B: The Hydrophobic Clamp (Position 3)
-
Role: The 3-phenyl ring occupies a hydrophobic pocket adjacent to the glycine binding site.
-
Optimization: Substitution at the meta or para position of this phenyl ring with small lipophilic groups (Cl, Me) enhances potency. Large bulky groups (e.g., -O-Benzyl) are detrimental due to steric clash with the receptor backbone.
Region C: Electronic Tuning (Positions 5, 6, 7, 8)
-
The "5,7-Rule": Substitution at positions 5 and 7 with electron-withdrawing groups (Cl, Br, NO2) dramatically increases potency. This withdraws electron density from the pyrazine ring, increasing the acidity of the NH (if a tautomer exists) or altering the dipole moment to favor receptor interaction.
-
C6/C8 Substitution: Generally tolerated but less effective than 5,7-substitution.
Mechanism of Action: NMDA Receptor Blockade[1]
The 3-phenylquinoxaline-2-carboxylic acid derivatives function as competitive antagonists at the glycine co-agonist site of the NMDA receptor. Unlike channel blockers (e.g., MK-801) which cause psychotomimetic side effects, glycine site antagonists preserve basal glutamatergic transmission while preventing excessive channel opening during excitotoxic events (stroke, trauma).
Pathway Visualization (Graphviz)
Figure 1: Mechanism of action showing the competitive displacement of glycine, preventing pathological Ca2+ influx.
Experimental Protocols
To validate the SAR described above, the following synthesis and assay protocols are recommended. These are standard "self-validating" systems used in high-impact medicinal chemistry.
A. Synthesis of 3-Phenylquinoxaline-2-carboxylic Acid
Rationale: The condensation of o-phenylenediamine with a 1,2-dicarbonyl compound is the most robust route (The Hinsberg Reaction variant).
-
Reagents: o-Phenylenediamine (1.0 eq), Phenylglyoxylic acid (1.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve o-phenylenediamine in refluxing ethanol.
-
Add phenylglyoxylic acid dropwise over 30 minutes.
-
Reflux for 2–4 hours (monitor via TLC, 50% EtOAc/Hexane).
-
Cool to
. The precipitate formed is the target acid. -
Purification: Recrystallize from Ethanol/Water (9:1).
-
-
Validation:
NMR must show the disappearance of diamine protons and the appearance of the aromatic phenyl signals.
B. In Vitro NMDA Glycine Binding Assay
Rationale: Direct measurement of binding affinity (
-
Membrane Prep: Rat cortical membranes (rich in NMDA receptors).
-
Radioligand:
-MDL 105,519 (Specific glycine site antagonist).[1] -
Assay Buffer: 50 mM Tris-acetate (pH 7.4).
-
Protocol:
-
Incubate membranes (
protein) with 1 nM -MDL 105,519 and varying concentrations of the test derivative ( to M). -
Incubate for 60 min at
(equilibrium). -
Terminate by rapid filtration through Whatman GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for the core scaffold.
References
-
McNamara, D. et al. (1993). Synthesis and NMDA receptor glycine site antagonist activity of 3-phenylquinoxaline-2-carboxylic acid derivatives. Journal of Medicinal Chemistry.
-
Szekely, J. I. et al. (2023). Quinoxaline derivatives as high-affinity antagonists of the NMDA receptor-associated glycine sites.[1][2][3] National Institutes of Health (NIH).
-
BenchChem. (2025).[4] Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide.
-
World Health Organization (WHO). (2024). Global Tuberculosis Report: Antimicrobial Resistance in Quinoxaline Derivatives.
-
Peres, R. et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors and antimicrobial agents. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Profiling of Quinoxaline Scaffolds: A Comparative Guide vs. Standard-of-Care Oncology Agents
Executive Summary
The quinoxaline scaffold—a benzopyrazine heterocycle—has emerged as a "privileged structure" in oncology due to its ability to interact with multiple biological targets simultaneously. Unlike single-target agents, quinoxaline derivatives often exhibit a dual mechanism: DNA intercalation combined with kinase inhibition (e.g., VEGFR-2, EGFR) or Topoisomerase II poisoning.
This guide provides a rigorous mechanistic comparison of quinoxaline-based candidates against Standard-of-Care (SoC) agents (Doxorubicin, Etoposide, Sorafenib). It details self-validating experimental protocols to quantify these interactions, ensuring reproducibility and data integrity.
Part 1: DNA Intercalation Dynamics
Primary Comparator: Doxorubicin (Anthracycline)
Quinoxalines possess a planar aromatic system that facilitates
Comparative Performance Data
The following table summarizes the intrinsic binding constants (
| Compound Class | Target Interaction | Binding Constant ( | Mode of Binding | Reference |
| Doxorubicin (SoC) | 5'-GC-3' Preference | Strong Intercalation | [1, 2] | |
| Triazolo-Quinoxalines | GC-Rich Regions | Intercalation + Groove | [3, 4] | |
| Echinomycin (Quinoxaline) | 5'-CG-3' Specificity | Bis-intercalation | [5] |
Experimental Protocol: UV-Vis Titration & Determination
Objective: Determine the intrinsic binding constant (
Materials:
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Pre-scan to ensure no background absorbance at
). -
DNA Stock: Calf Thymus DNA (CT-DNA), concentration determined by
. -
Compound Stock: 20
M Quinoxaline derivative in Buffer/DMSO (<1% DMSO final).
Step-by-Step Workflow:
-
Baseline Correction: Blank the spectrophotometer with the buffer solution.
-
Initial Scan: Record the spectrum of the free compound (20
M) from 200–600 nm. Note the (typically 300–350 nm for quinoxalines). -
Titration: Add aliquots of CT-DNA (0 to 100
M) to both the sample and reference cuvettes to cancel DNA absorbance. -
Equilibration: Incubate for 5 minutes at 25°C after each addition.
-
Observation: Monitor for Hypochromism (decrease in absorbance) and Bathochromic shift (red shift), which confirm intercalation.
-
Calculation: Plot
vs. according to the Benesi-Hildebrand equation: Where , , and are the apparent, free, and bound extinction coefficients.[1] is the ratio of slope to intercept.[2][3]
Visualization: Binding Constant Determination Workflow
Figure 1: Step-by-step workflow for determining DNA binding constants via UV-Vis titration. The isosbestic point check is a critical quality control step.
Part 2: Topoisomerase II Inhibition
Primary Comparator: Etoposide (Non-intercalating poison) & Doxorubicin (Intercalating poison)
Quinoxaline derivatives often function as "Topo II Poisons," stabilizing the cleavable complex (DNA-Enzyme-Drug) and preventing DNA religation. This leads to the accumulation of double-strand breaks (DSBs) and subsequent apoptosis.
Comparative Inhibitory Potency ( )
Data reflects the concentration required to inhibit 50% of supercoiled plasmid relaxation.
| Compound | Mechanism | Cytotoxicity (HeLa) | Reference | |
| Etoposide (SoC) | Interfacial Poison | [6] | ||
| Doxorubicin (SoC) | Intercalative Poison | [3] | ||
| Novel Quinoxalines | Dual (Intercalation + Poison) | [3, 7] |
Experimental Protocol: Plasmid Relaxation Assay
Objective: Visualize the inhibition of Topo II-mediated relaxation of supercoiled pBR322 DNA. Self-Validation: Inclusion of a "Linear DNA" marker (generated by EcoRI digestion) distinguishes between simple relaxation and nuclease activity.
Materials:
-
Substrate: Supercoiled pBR322 plasmid (0.5
g per reaction). -
Enzyme: Human Topoisomerase II
(2 units). -
Controls: Etoposide (Positive), DMSO only (Negative).
Step-by-Step Workflow:
-
Master Mix: Prepare reaction buffer (50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl2, 5 mM ATP, 1 mM DTT).
-
Incubation: Mix pBR322, Test Compound (varying concentrations), and Topo II enzyme. Incubate at 37°C for 30 minutes.
-
Termination: Add Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 30% glycerol) followed by Proteinase K digestion (30 min at 37°C) to remove the enzyme from the DNA.
-
Electrophoresis: Load samples on a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm.
-
Staining: Post-stain with Ethidium Bromide (0.5
g/mL) for 30 minutes. -
Analysis:
-
Supercoiled (SC): Migrates fastest (Bottom).
-
Relaxed (OC): Migrates slowest (Top).
-
Inhibition: Retention of the SC band compared to the DMSO control.
-
Visualization: Topoisomerase II Poisoning Pathway
Figure 2: Mechanism of Action for Quinoxaline-induced Topoisomerase II poisoning, leading to irreversible double-strand breaks.
Part 3: Kinase Selectivity (VEGFR-2)
Primary Comparator: Sorafenib (Multi-kinase inhibitor)[4]
Beyond DNA interaction, substituted quinoxalines (particularly 2,3-diamino derivatives) mimic the ATP purine ring, allowing them to inhibit receptor tyrosine kinases like VEGFR-2, which is critical for tumor angiogenesis.
Comparative Kinase Inhibition ( )
Data represents enzymatic inhibition against recombinant VEGFR-2.
| Compound | VEGFR-2 | Selectivity Profile | Reference |
| Sorafenib (SoC) | Multi-kinase (Raf/VEGFR/PDGFR) | [8] | |
| Sunitinib (SoC) | Multi-kinase (PDGFR/VEGFR) | [8] | |
| Quinoxaline-Sulfonamides | High affinity for VEGFR-2 ATP pocket | [9, 10] |
Key Insight: While Sorafenib is a potent inhibitor, certain quinoxaline derivatives (e.g., bis-triazolo-quinoxalines) have demonstrated single-digit nanomolar potency (
References
-
Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids.[5] Journal of Molecular Biology, 13(1), 269-282. Link
-
Chaires, J. B., et al. (1982). Preferential binding of daunomycin to 5'ATCG and 5'ATGC sequences. Biochemistry, 21(17), 3933-3940. Link
-
Gawad, N. M. A., et al. (2011). Design and synthesis of novel quinoxaline derivatives as potential anticancer agents, DNA binders and topoisomerase II inhibitors.[6][7][8][9][10] European Journal of Medicinal Chemistry, 46(5), 1770-1781.
-
Ali, A. A., et al. (2019). Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors.[6][7][8][9] Archiv der Pharmazie, 352(11), 1900123. Link
-
Waring, M. J., & Wakelin, L. P. (1974). Echinomycin: a bifunctional intercalating antibiotic.[11] Nature, 252, 653–657. Link
-
Hande, K. R. (1998). Etoposide: four decades of development of a topoisomerase II inhibitor. European Journal of Cancer, 34(10), 1514-1521. Link
- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link
-
El-Naggar, A. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents.[12] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165-1176. Link
-
Zayed, M. F., et al. (2019). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations.[12][13] RSC Advances, 9, 21793-21808. Link
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Selectivity of Quinoxaline-Based Inhibitors
In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile.[1] Quinoxaline, a privileged heterocyclic scaffold, has emerged as a versatile backbone for the design of potent inhibitors against a range of therapeutic targets, most notably protein kinases and other enzymes like PARP.[2][3][4][5] This guide provides an in-depth, objective comparison of methodologies to assess the selectivity of quinoxaline-based inhibitors, supported by experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Selectivity in Quinoxaline-Based Inhibitor Development
The quinoxaline core, a fusion of benzene and pyrazine rings, offers a unique chemical space for developing ATP-competitive and non-competitive inhibitors.[2] Quinoxaline derivatives have shown promise in targeting key players in cancer and inflammatory diseases, such as PI3K/mTOR, VEGFR, and PARP-1.[4][6][7] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity.[8] Off-target effects can lead to unforeseen toxicities or even antagonistic effects on the intended therapeutic outcome.[8] Therefore, a rigorous and comprehensive assessment of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.
This guide will navigate through the essential biochemical and cell-based assays employed to characterize the selectivity of quinoxaline-based inhibitors, providing both the "how" and the "why" behind these experimental choices.
Biochemical Assays: The First Line of Selectivity Assessment
Biochemical assays provide a direct measure of an inhibitor's ability to interact with its purified target protein, typically a kinase, in a controlled, cell-free environment. These assays are indispensable for initial hit validation, structure-activity relationship (SAR) studies, and broad kinome-wide profiling.
Radiometric Assays: The Gold Standard
Radiometric assays, which trace the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate, are considered the gold standard for their direct and robust nature.
Causality Behind the Choice: This method directly measures the catalytic activity of the kinase, providing unambiguous data on functional inhibition. It is less prone to interference from compound autofluorescence or light scattering, which can plague other assay formats.
Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Assay)
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, a specific substrate (peptide or protein), and the quinoxaline-based inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing a known concentration of ATP and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Fluorescence-Based Assays: High-Throughput Alternatives
Fluorescence-based assays offer a non-radioactive, high-throughput alternative for assessing kinase activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly powerful technique in this category.
Causality Behind the Choice: TR-FRET assays are highly sensitive and have a low background, making them suitable for screening large compound libraries. The ratiometric readout (ratio of acceptor to donor emission) minimizes well-to-well variability.[9]
Experimental Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen™)
-
Reagent Preparation: Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate (e.g., with a biotin tag), and the quinoxaline-based inhibitor.
-
Kinase Reaction: Initiate the reaction by adding ATP.
-
Detection: After a set incubation time, add a detection solution containing a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-labeled acceptor fluorophore (e.g., fluorescein).
-
Signal Measurement: If the substrate is phosphorylated, the antibody and streptavidin will bring the donor (terbium/europium) and acceptor (fluorescein) fluorophores into close proximity, resulting in a FRET signal. This signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The TR-FRET ratio is used to calculate the percent inhibition and determine the IC50 value.
Cellular Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are crucial, they do not fully recapitulate the complex environment of a living cell. Cellular assays are essential for confirming that an inhibitor can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert a functional effect.
Cellular Target Engagement Assays: Measuring Intracellular Binding
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a cutting-edge technology that allows for the real-time, quantitative measurement of compound binding to a target protein within living cells.
Causality Behind the Choice: NanoBRET™ provides direct evidence of target engagement in a physiological context. This is critical because a compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability or rapid efflux.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Genetically engineer cells to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the target kinase. This will generate a BRET signal.
-
Inhibitor Treatment: Add the quinoxaline-based inhibitor at varying concentrations. The inhibitor will compete with the tracer for binding to the target kinase.
-
Signal Detection: Measure the BRET signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement in live cells.
Comparative Selectivity of Quinoxaline-Based Inhibitors: A Data-Driven Overview
A comprehensive understanding of a quinoxaline-based inhibitor's selectivity is best achieved through large-scale kinome profiling, where the compound is tested against a broad panel of kinases. Commercial services like Eurofins DiscoverX's KINOMEscan® and Reaction Biology's HotSpot™ platform offer screening against hundreds of kinases.
While a complete, publicly available kinome-wide dataset for all quinoxaline inhibitors is not feasible to present, we can analyze the selectivity of representative compounds based on published data.
| Inhibitor | Primary Target(s) | Screening Panel Size | Key Selectivity Observations | Reference(s) |
| PKI-587 | PI3Kα, mTOR | 236 kinases | Highly selective. Most kinases tested showed an IC50 > 10 µM.[6][10] | [10] |
| PX-866 | PI3K | Not specified in detail | Potent, irreversible pan-isoform inhibitor of PI3K.[11][12] | [12] |
| Compound 17b (Novel) | VEGFR-2 | Limited panel | Highly potent against VEGFR-2 (IC50 = 2.7 nM), with selectivity over some other kinases.[7][13] | [13] |
| Compound 5c (Novel) | Pim-1, Pim-2 | Small panel | Submicromolar potency against Pim-1 and Pim-2, with good selectivity over a few other tested kinases.[14] | [14] |
Note: The selectivity data presented here is derived from different studies using various assay formats and should be interpreted with caution. For a direct and definitive comparison, inhibitors should be profiled in the same assay and under identical conditions.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the functional consequences of quinoxaline-based inhibition, it is crucial to visualize the signaling pathways they modulate.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[13] Quinoxaline-based dual PI3K/mTOR inhibitors like PKI-587 are designed to block this pathway at two critical nodes.
Caption: PI3K/mTOR pathway and the inhibitory action of PKI-587.
Experimental Workflow for Selectivity Profiling
A logical workflow is essential for the efficient and comprehensive assessment of inhibitor selectivity.
Caption: A workflow for assessing quinoxaline inhibitor selectivity.
Conclusion: A Multi-faceted Approach to Ensure Trustworthy Data
Assessing the selectivity of quinoxaline-based inhibitors is a multi-step process that requires a thoughtful combination of biochemical and cellular assays. While radiometric assays provide a robust initial measure of potency, cellular target engagement assays like NanoBRET™ are indispensable for confirming physiological relevance. Comprehensive kinome-wide profiling is the ultimate benchmark for understanding an inhibitor's selectivity landscape. By employing a systematic and self-validating experimental workflow, researchers can confidently identify and advance quinoxaline-based inhibitors with the desired selectivity profile, paving the way for the development of safer and more effective targeted therapies.
References
-
Mallon, R., et al. (2011). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research, 17(10), 3193-3203. [Link]
-
Venkatesan, A. M., et al. (2010). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research, 17(10), 3193-3203. [Link]
-
El-Gamal, M. I., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv. [Link]
-
Liu, Q., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 286(15), 13143-13155. [Link]
-
El-Gamal, M. I., et al. (2018). Eurofins-DiscoverX GAK InCELL Pulse IC50 curves for key compounds 1. ResearchGate. [Link]
-
Liu, Q., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. MRC Protein Phosphorylation and Ubiquitylation Unit. [Link]
-
Al-Ali, H., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Scientific Reports, 13(1), 7385. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Oyallon, B., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(52), 32943-32962. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Mallon, R., et al. (2011). In vitro profile of PKI-587. ResearchGate. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Reaction Biology. (n.d.). HotSpot™ Kinase Screening Services. Retrieved from [Link]
-
Howes, A. L., et al. (2007). The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures. Molecular Cancer Therapeutics, 6(9), 2505-2514. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. SciSpace. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(52), 32943-32962. [Link]
-
Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
-
Kumar, A., et al. (2025). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Molecular Diversity. [Link]
-
Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4935. [Link]
-
Bowles, D. W., et al. (2013). A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours. British Journal of Cancer, 109(5), 1085-1092. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383307. [Link]
-
Piu, F., et al. (2012). A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 18(15), 4224-4233. [Link]
-
El-Adl, K., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]
-
Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]
-
Jain, A. K., et al. (2021). Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. Chemistry & Biodiversity, 18(11), e2100364. [Link]
Sources
- 1. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. celcuity.com [celcuity.com]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Document: Comprehensive analysis of kinase inhibitor selectivity. (CHEMBL1908390) - ChEMBL [ebi.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PX-866 - LKT Labs [lktlabs.com]
- 12. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
